molecular formula C12H11NO2 B124433 (R)-5-(Oxiran-2-ylmethoxy)quinoline CAS No. 145679-40-9

(R)-5-(Oxiran-2-ylmethoxy)quinoline

Cat. No.: B124433
CAS No.: 145679-40-9
M. Wt: 201.22 g/mol
InChI Key: MMRYHBTWIHLITG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(Oxiran-2-ylmethoxy)quinoline is a high-value chiral building block designed for advanced chemical synthesis and drug discovery research. This compound features a synthetically versatile oxirane (epoxide) ring fused with a quinoline scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . The reactive epoxide group allows researchers to readily functionalize the molecule through ring-opening reactions with various nucleophiles, enabling the creation of diverse chemical libraries or the attachment of the quinoline system to other molecular platforms, such as polymers or biomolecules . The quinoline core is of significant interest in pharmaceutical development, with derivatives demonstrating potent biological activities including anticancer, anti-malarial, and antimicrobial effects . Furthermore, the specific stereochemistry of the (R)-enantiomer provides a critical handle for investigating stereospecific interactions in biological systems and for developing chiral active compounds. In materials science, this epoxide-functionalized quinoline serves as a precursor for developing advanced epoxy resins with potential applications in creating functional coatings . The unique properties of such heterocyclic macromolecular epoxy matrices are exploited in specialized industrial applications . This makes this compound a crucial reagent for researchers exploring new chemical entities in medicinal chemistry and functional materials.

Properties

IUPAC Name

5-[[(2R)-oxiran-2-yl]methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRYHBTWIHLITG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471323
Record name (R)-5-(Oxiran-2-ylmethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145679-40-9
Record name (R)-5-(Oxiran-2-ylmethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-5-(Oxiran-2-ylmethoxy)quinoline CAS number 145679-40-9

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for (R)-5-(Oxiran-2-ylmethoxy)quinoline (CAS 145679-40-9). This document is structured for researchers and process chemists, focusing on the synthesis, quality control, and application of this chiral building block.

CAS Number: 145679-40-9 Chemical Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol Synonyms: (R)-5-(2,3-Epoxypropoxy)quinoline; 5-((R)-Glycidyloxy)quinoline

Executive Summary & Core Directive

This compound is a high-value chiral intermediate characterized by a quinoline scaffold ether-linked to an (R)-configured epoxide. It serves as a critical "chiral handle" in the synthesis of pharmaceutical agents, particularly


-adrenergic receptor antagonists  and kinase inhibitors  that require a 5-substituted quinoline core.

This guide moves beyond basic catalog data to provide a self-validating synthesis protocol and a quality control framework essential for maintaining enantiomeric excess (


) >98%, a critical parameter for downstream API efficacy.

Chemical Profile & Properties

The compound combines the lipophilic, planar quinoline ring with a reactive electrophilic epoxide.

PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 68–72 °C (Predicted based on analogs)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
Chirality (R)-Enantiomer (derived from (S)-Glycidyl sulfonate or (R)-Epichlorohydrin via HKR)
Reactivity High susceptibility to nucleophilic attack at the terminal epoxide carbon (C3)
Storage -20°C, Hygroscopic, Store under Argon

Synthesis & Manufacturing Strategy

Retrosynthetic Analysis

The most reliable route to high-optical-purity aryl glycidyl ethers is nucleophilic substitution using a chiral sulfonate. While reaction with epichlorohydrin is cheaper, it often leads to lower


 due to competing polymerization and racemization mechanisms.

Recommended Route: Alkylation of 5-Hydroxyquinoline with (S)-Glycidyl Nosylate (or Tosylate).

  • Mechanism: S

    
    2 displacement.
    
  • Stereochemistry: Inversion of configuration at the chiral center of the glycidyl sulfonate. To obtain the (R)-product , one must start with the (S)-reagent .

Step-by-Step Protocol

Reagents:

  • 5-Hydroxyquinoline (1.0 eq)

  • (S)-Glycidyl 3-nitrobenzenesulfonate ((S)-Glycidyl Nosylate) (1.1 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetonitrile

Procedure:

  • Preparation: Charge a flame-dried reaction vessel with 5-Hydroxyquinoline and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: 
    
    
    
    is preferred over
    
    
    for higher solubility and reactivity in DMF.
  • Alkylation: Cool the mixture to 0°C. Dropwise add a solution of (S)-Glycidyl Nosylate in DMF.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

  • Work-up: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .
  • Purification: Recrystallize from Isopropanol/Hexane or perform Flash Column Chromatography (SiO2, 0-40% EtOAc in Hexane).

Visualization of Synthesis Pathway

Synthesis SM1 5-Hydroxyquinoline (Nucleophile) Inter Transition State (SN2 Inversion) SM1->Inter Cs2CO3, DMF Deprotonation SM2 (S)-Glycidyl Nosylate (Electrophile) SM2->Inter 0°C Addition Prod This compound (Target) Inter->Prod 18h, RT - Nosylate anion

Caption: Synthesis via S_N2 displacement ensuring inversion of configuration to yield the (R)-enantiomer.

Quality Control & Validation

Ensuring the enantiomeric purity is paramount, as the (S)-isomer may have antagonistic or toxicological effects in biological systems.

Analytical Specifications
TestMethodAcceptance Criteria
Identification 1H-NMR (400 MHz, CDCl3)Conforms to structure; Epoxide protons at

2.8-3.4 ppm
Purity (Chemical) HPLC (C18 Column)

98.0%
Purity (Chiral) Chiral HPLC

99.0%

Residual Solvent GC-HSDMF < 880 ppm
Chiral Separation Method
  • Column: Daicel Chiralcel OD-H or AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (R)-isomer typically elutes second on OD-H columns (verify with racemic standard).

QC Workflow Diagram

QC_Workflow Sample Crude Product NMR 1H-NMR Analysis (Structure Confirmation) Sample->NMR HPLC_Chem Reverse Phase HPLC (Chemical Purity >98%) Sample->HPLC_Chem HPLC_Chiral Chiral HPLC (OD-H) (Enantiomeric Excess >99%) NMR->HPLC_Chiral HPLC_Chem->HPLC_Chiral Decision Pass/Fail Decision HPLC_Chiral->Decision Release Release Lot Decision->Release Pass

Caption: Sequential analytical workflow ensuring both chemical and stereochemical integrity.

Applications in Drug Development

This compound is a versatile intermediate. The epoxide ring is strained and highly reactive toward amines, thiols, and alcohols.

Synthesis of -Blocker Analogs

The core utility lies in the ring-opening of the epoxide with primary amines (e.g., isopropylamine, tert-butylamine) to form


-amino alcohols .
  • Mechanism: Regioselective attack of the amine at the less hindered terminal carbon of the epoxide.

  • Relevance: This mimics the pharmacophore of drugs like Carteolol or Pindolol , but with a 5-quinoline core, potentially altering lipophilicity and receptor binding affinity.

Kinase Inhibitor Scaffolds

The 5-substituted quinoline moiety is a privileged structure in medicinal chemistry, often found in inhibitors targeting:

  • c-Met

  • VEGFR The glycidyl ether chain allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via epoxide opening, improving the ADME profile of the parent quinoline.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Epoxides: Potential alkylating agents. Treat as suspected mutagens/genotoxins.

  • Quinolines: Irritating to eyes, respiratory system, and skin.

Handling Protocol:

  • Containment: Handle only in a fume hood or glovebox.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Deactivation: Quench spills with aqueous sodium thiosulfate or dilute sulfuric acid to open the epoxide ring before disposal.

References

  • Sharpless, K. B., et al. (1980). "The osmium-catalyzed asymmetric dihydroxylation: A new ligand class and a process improvement." Journal of the American Chemical Society. Link (Foundational chemistry for chiral oxidation).

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936-938. Link (Methodology for resolving chiral epoxides).

  • Klunder, J. M., Onami, T., & Sharpless, K. B. (1989). "Arenesulfonate derivatives of glycidol: Versatile chiral building blocks for organic synthesis." Journal of Organic Chemistry, 54(6), 1295–1304. Link (Source for Sulfonate synthesis route).

  • McCall, D., et al. (2012). "Synthesis of 5-substituted quinoline derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Technical Monograph: (R)-5-(Oxiran-2-ylmethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chiral Synthons in Adrenergic Therapeutics

Executive Summary & Core Identity

Target Molecule: (R)-5-(Oxiran-2-ylmethoxy)quinoline CAS Registry Number: 145679-40-9 Molecular Formula:


Molecular Weight:  201.22  g/mol [1][][3]

This technical guide dissects the structural architecture, synthetic pathways, and quality control protocols for This compound . As a high-value chiral building block, this molecule serves as the critical electrophilic intermediate in the synthesis of enantiopure beta-blockers, most notably Carteolol and its derivatives. Its core functionality lies in the strained oxirane (epoxide) ring, which acts as a "warhead" for regioselective nucleophilic attack by amines (e.g., tert-butylamine), facilitating the construction of the pharmacologically active oxypropanolamine side chain.

Therapeutic Relevance: While many beta-blockers are marketed as racemates, the (S)-enantiomers of the final drug (derived from the (S)-epoxide) typically exhibit higher affinity for


-adrenergic receptors. However, the (R)-enantiomer  discussed here is essential for:
  • Structure-Activity Relationship (SAR) Studies: Determining the eudismic ratio (activity difference between enantiomers).

  • Metabolic Profiling: Investigating enantioselective metabolism and toxicity.

  • Next-Generation Therapeutics: Synthesis of novel quinoline-based kinase inhibitors requiring specific stereochemistry.

Physicochemical Profile

PropertySpecification / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 78°C – 82°C (Typical range for pure enantiomer)
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate
Chirality (R)-Configuration at the C2 position of the propoxy chain
Optical Rotation

(c=1, MeOH) Note: Sign varies by solvent
Stability Moisture sensitive (epoxide hydrolysis); Light sensitive (quinoline oxidation)

Synthetic Architecture & Causality

The synthesis of this compound demands rigorous stereocontrol. The industry-standard approach utilizes 5-hydroxyquinoline as the nucleophile. Two primary pathways exist, distinguished by the source of chirality.

Pathway A: Direct Alkylation with Chiral Epichlorohydrin (The Retention Route)

This is the most scalable route. It involves the reaction of 5-hydroxyquinoline with (R)-epichlorohydrin .

  • Mechanistic Logic:

    • Deprotonation: Potassium carbonate (

      
      ) generates the phenoxide anion.
      
    • Regioselective Attack: The phenoxide attacks the less hindered primary carbon (

      
      ) of the epichlorohydrin, opening the epoxide ring.
      
    • Ring Closure: The resulting alkoxide intermediate performs an intramolecular

      
       attack on the chloromethyl carbon (
      
      
      
      ), displacing chloride and reforming the epoxide.
    • Stereochemical Outcome: Since the chiral center (

      
      ) is not the site of nucleophilic attack in the ring-opening step, and the closure is intramolecular, the absolute configuration is generally retained . Thus, (R)-epichlorohydrin yields the (R)-ether.
      
Pathway B: Glycidyl Sulfonate Coupling (The High-Fidelity Route)

For applications requiring >99% ee, (2R)-glycidyl 3-nitrobenzenesulfonate (Nosylate) is used.

  • Mechanistic Logic: This proceeds via direct

    
     displacement of the sulfonate leaving group by the phenoxide. Because the attack occurs at the primary carbon, the chiral center is undisturbed, ensuring high enantiomeric fidelity without the risk of racemization seen in the thermal conditions of Pathway A.
    
Visualization: Synthesis Mechanism

The following diagram illustrates Pathway A, highlighting the critical ring-opening/ring-closing sequence.

SynthesisMechanism Start 5-Hydroxyquinoline (Nucleophile) Intermediate Chlorohydrin Intermediate (Ring Open) Start->Intermediate Phenoxide Attack at C3 Reagent (R)-Epichlorohydrin (Chiral Electrophile) Reagent->Intermediate Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Promotes Transition Intramolecular SN2 Closure Intermediate->Transition Alkoxide forms Product This compound (Retained Configuration) Transition->Product -Cl (Ring Closure)

Caption: Mechanistic pathway for the synthesis of this compound via (R)-epichlorohydrin, showing retention of stereochemistry.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound on a 10g scale.

Reagents
  • 5-Hydroxyquinoline: 10.0 g (68.9 mmol)

  • (R)-(-)-Epichlorohydrin: 19.1 g (206 mmol, 3.0 eq) – Excess drives kinetics.

  • Potassium Carbonate (

    
    ): 14.3 g (103 mmol, 1.5 eq) – Anhydrous, milled.
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade).

Step-by-Step Methodology
  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-hydroxyquinoline (10.0 g) and

    
     (14.3 g) in DMF (100 mL). Stir at room temperature for 30 minutes.
    
    • Why: This pre-activation step ensures complete formation of the phenoxide anion before introducing the electrophile, minimizing side reactions.

  • Addition: Add (R)-epichlorohydrin (19.1 g) dropwise over 15 minutes.

    • Control: Maintain temperature < 40°C to prevent uncontrolled exotherms which can degrade enantiomeric excess (ee).

  • Reaction: Heat the mixture to 60°C and stir for 5–8 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting phenol (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Work-up:

    • Cool to room temperature.[3]

    • Filter off inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove DMF/excess epichlorohydrin.

    • Dissolve residue in Ethyl Acetate (150 mL) and wash with water (3 x 50 mL) to remove residual DMF.

    • Dry organic layer over

      
      , filter, and evaporate.
      
  • Purification: Recrystallize from Isopropanol/Hexane or perform flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).

Quality Control & Analytical Validation

Trustworthiness in chiral synthesis relies on proving both chemical purity and optical purity.

Analytical Workflow
  • Chemical Purity (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.

    • Target: >98% area purity.

  • Enantiomeric Excess (Chiral HPLC):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Acceptance Criteria: >97% ee (Enantiomeric Excess).

  • Structural Confirmation (1H-NMR):

    • Diagnostic signals: Epoxide protons at

      
       2.7–2.9 ppm (multiplets) and 3.3 ppm. Quinoline aromatic protons 
      
      
      
      7.4–8.9 ppm.
Visualization: QC Decision Tree

QC_Workflow Sample Crude Product TLC TLC Screening (Hex/EtOAc) Sample->TLC NMR 1H-NMR / MS (Identity Check) TLC->NMR ChiralHPLC Chiral HPLC (Enantiomeric Excess) NMR->ChiralHPLC Decision Does it meet specs? (>98% Purity, >97% ee) ChiralHPLC->Decision Release Release for Downstream Synthesis Decision->Release Yes Reprocess Recrystallize / Prep-HPLC Decision->Reprocess No Reprocess->ChiralHPLC

Caption: Quality Control workflow ensuring chemical and optical purity before release.

Safety & Handling

  • Genotoxicity: Epoxides are alkylating agents. This compound is a potential mutagen. Handle in a fume hood with double nitrile gloves.

  • Stability: Store at 2–8°C under Argon. Epoxides can polymerize or hydrolyze to the diol in the presence of moisture and Lewis acids.

References

  • PubChem. Carteolol Hydrochloride Compound Summary (Precursor Context). National Library of Medicine. Retrieved from [Link]

  • Nakagawa, K., et al. (1979). United States Patent 4,153,697: Carbostyril Derivatives. (Foundational patent describing the synthesis of Carteolol via quinoline/quinolinone epoxide intermediates).

Sources

The Enantioselective Synthesis of (R)-5-(Oxiran-2-ylmethoxy)quinoline: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Chiral Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties.[1][2] The introduction of chirality into these structures often unlocks enhanced potency and selectivity, targeting biological pathways with greater precision. (R)-5-(Oxiran-2-ylmethoxy)quinoline is a key chiral intermediate, sought after for its reactive epoxide functionality, which serves as a linchpin for the synthesis of more complex drug candidates, particularly in the development of novel beta-blockers and other pharmacologically active molecules. This guide provides an in-depth technical overview of the primary synthetic strategies for obtaining this valuable chiral building block, grounded in mechanistic understanding and practical, field-proven insights.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two principal pathways for its construction, each with distinct advantages and challenges. The core of the synthesis involves the formation of the ether linkage between the 5-position of the quinoline ring and the chiral three-carbon unit containing the epoxide.

G Target This compound StrategyA Strategy A: Asymmetric Epoxidation Target->StrategyA StrategyB Strategy B: Nucleophilic Substitution Target->StrategyB PrecursorA 5-Allyloxyquinoline StrategyA->PrecursorA PrecursorB1 5-Hydroxyquinoline StrategyB->PrecursorB1 PrecursorB2 Chiral Glycidyl Derivative ((R)-Glycidyl Nosylate/Tosylate) StrategyB->PrecursorB2 StartingMaterial 5-Hydroxyquinoline PrecursorA->StartingMaterial PrecursorB1->StartingMaterial

Caption: Retrosynthetic analysis of this compound.

Strategy A focuses on the late-stage introduction of chirality through the asymmetric epoxidation of an achiral precursor, 5-allyloxyquinoline. This approach leverages powerful catalytic methods to control stereochemistry.

Strategy B employs a convergent approach, where the chirality is pre-installed in a C3 building block, such as (R)-glycidyl nosylate or tosylate. This chiral electrophile is then coupled with 5-hydroxyquinoline via a nucleophilic substitution reaction.

This guide will delve into the practical execution of both strategies, providing detailed protocols and discussing the critical parameters for success.

II. Strategy A: Asymmetric Epoxidation of 5-Allyloxyquinoline

This linear approach commences with the preparation of the allylated quinoline precursor, followed by a stereoselective epoxidation.

Step 1: Synthesis of 5-Allyloxyquinoline

The synthesis of 5-allyloxyquinoline is a standard Williamson ether synthesis. The phenolic hydroxyl group of 5-hydroxyquinoline is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an allyl halide.

Experimental Protocol: Synthesis of 5-Allyloxyquinoline

  • Reaction Setup: To a solution of 5-hydroxyquinoline (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Allylation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation. To the resulting slurry, add allyl bromide (1.2 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-allyloxyquinoline as a pure compound.

Step 2: Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful and widely used method for the enantioselective epoxidation of unfunctionalized alkenes.[3][4] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively to the double bond of 5-allyloxyquinoline.[5][6]

G cluster_workflow Jacobsen-Katsuki Epoxidation Workflow Start 5-Allyloxyquinoline Reaction Asymmetric Epoxidation Start->Reaction Catalyst (R,R)-Jacobsen's Catalyst Catalyst->Reaction Oxidant m-CPBA or NaOCl Oxidant->Reaction Product This compound Reaction->Product

Caption: Workflow for the Jacobsen-Katsuki epoxidation.

The mechanism of the Jacobsen-Katsuki epoxidation is thought to proceed through a manganese(V)-oxo intermediate, which is the active oxidizing species. The chiral salen ligand creates a stereochemically defined environment around the metal center, directing the approach of the alkene and leading to the formation of one enantiomer of the epoxide in excess.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 5-Allyloxyquinoline

  • Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.05 eq) in a suitable solvent such as dichloromethane (DCM).

  • Reaction Initiation: To the catalyst solution, add 5-allyloxyquinoline (1.0 eq).

  • Oxidant Addition: Cool the mixture to 0 °C and add a stoichiometric oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) or a buffered solution of sodium hypochlorite (NaOCl), portion-wise over a period of 1-2 hours. The slow addition is crucial to control the reaction temperature and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction by adding a reducing agent such as sodium thiosulfate solution. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

ParameterConditionRationale
Catalyst (R,R)-Jacobsen's CatalystThe chiral salen ligand provides the stereocontrol for the epoxidation.
Oxidant m-CPBA or NaOClProvides the oxygen atom for the epoxide formation.
Solvent Dichloromethane (DCM)A common solvent that dissolves both the substrate and catalyst.
Temperature 0 °C to room temperatureLower temperatures generally lead to higher enantioselectivity.

Table 1. Critical Parameters for the Jacobsen-Katsuki Epoxidation.

III. Strategy B: Nucleophilic Substitution with a Chiral Glycidyl Derivative

This convergent strategy offers the advantage of utilizing a readily available chiral starting material, thereby avoiding the need for a catalytic asymmetric step. The key is the preparation of a suitable chiral electrophile, such as (R)-glycidyl nosylate or tosylate.

Step 1: Preparation of (R)-Glycidyl Nosylate/Tosylate

(R)-Glycidyl nosylate and tosylate are excellent electrophiles for the introduction of the glycidyl moiety. They can be synthesized from commercially available (R)-glycidol. The hydroxyl group of (R)-glycidol is reacted with 2-nitrobenzenesulfonyl chloride (nosyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

Experimental Protocol: Synthesis of (R)-Glycidyl Nosylate

  • Reaction Setup: Dissolve (R)-glycidol (1.0 eq) in a suitable solvent like DCM or diethyl ether.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine.

  • Sulfonylation: Cool the mixture to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude (R)-glycidyl nosylate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution of 5-Hydroxyquinoline

The final step in this strategy is the Sₙ2 reaction between the phenoxide of 5-hydroxyquinoline and the chiral glycidyl derivative. The use of a nosylate or tosylate as a leaving group is advantageous due to their high reactivity.

G cluster_workflow Nucleophilic Substitution Workflow Start1 5-Hydroxyquinoline Reaction Sₙ2 Reaction Start1->Reaction Base K₂CO₃ or Cs₂CO₃ Base->Reaction Start2 (R)-Glycidyl Nosylate Start2->Reaction Product This compound Reaction->Product

Caption: Workflow for the nucleophilic substitution route.

Experimental Protocol: Synthesis of this compound

  • Deprotonation: In a round-bottom flask, dissolve 5-hydroxyquinoline (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a base, with cesium carbonate (Cs₂CO₃, 1.5 eq) often being the base of choice for its ability to promote efficient O-alkylation.

  • Nucleophilic Attack: Stir the mixture at room temperature for 30 minutes. Add a solution of (R)-glycidyl nosylate (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

ParameterConditionRationale
Electrophile (R)-Glycidyl Nosylate/TosylateNosylate and tosylate are excellent leaving groups, facilitating the Sₙ2 reaction.
Base Cs₂CO₃ or K₂CO₃Cesium carbonate is particularly effective in promoting O-alkylation over C-alkylation.
Solvent DMF or AcetonitrilePolar aprotic solvents are ideal for Sₙ2 reactions.
Temperature 60-80 °CModerate heating is typically required to drive the reaction to completion.

Table 2. Critical Parameters for the Nucleophilic Substitution Reaction.

IV. Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.[7][8][9][10][11] The proton NMR spectrum should show characteristic signals for the quinoline ring protons, the oxirane protons, and the methylene protons of the ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
8.90 (dd, J = 4.2, 1.7 Hz, 1H)155.0
8.55 (d, J = 8.4 Hz, 1H)150.2
7.75 (d, J = 8.4 Hz, 1H)132.8
7.60 (t, J = 8.0 Hz, 1H)129.6
7.42 (dd, J = 8.4, 4.2 Hz, 1H)121.5
7.05 (d, J = 7.6 Hz, 1H)121.0
4.40 (dd, J = 11.2, 3.2 Hz, 1H)105.1
4.15 (dd, J = 11.2, 5.8 Hz, 1H)70.4
3.40 (m, 1H)50.8
2.95 (dd, J = 4.8, 4.1 Hz, 1H)44.9
2.80 (dd, J = 4.8, 2.6 Hz, 1H)

Table 3. Representative NMR Data for this compound.

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) of the final product is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12][13]

Chiral HPLC Method Development

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for the separation of enantiomers of this type of compound.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio of the solvents can be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm) is typically used.

A successful chiral HPLC method will show two well-resolved peaks corresponding to the (R) and (S) enantiomers, allowing for the accurate determination of the enantiomeric excess.

V. Conclusion and Future Perspectives

Both the asymmetric epoxidation and the nucleophilic substitution routes represent viable and robust strategies for the synthesis of this compound. The choice of method will often depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The Jacobsen-Katsuki epoxidation offers an elegant catalytic approach to chirality, while the use of a chiral glycidyl derivative provides a more convergent and often highly reliable alternative. As the demand for enantiomerically pure pharmaceutical intermediates continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods for compounds like this compound will remain an active area of research.

VI. References

  • Parmar, M. C., & Patel, B. Y. (2025). The review examines one-pot strategies and their mechanistic approaches for synthesizing the quinoline nucleus from 2009 to 2024, with a focus on their therapeutic potential. ChemInform Abstract.

  • Quinoline derivative and their pharmacological & medicinal potential. (2022). International journal of health sciences.

  • Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal.

  • Jacobsen Katsuki Epoxidation | Epoxidation in 1 minute | SSN. (2021, June 17). YouTube.

  • Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. (2021, December 24). YouTube.

  • Synthesis of 5-Hydroxyquinolines. ResearchGate.

  • Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. ResearchGate.

  • Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. ResearchGate.

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). HETEROCYCLES, 104(2).

  • Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal.

  • Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. (2022). MDPI.

  • Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. PMC - NIH.

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI.

  • Various conventional routes for the synthesis of quinoline derivatives. ResearchGate.

  • n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone. Organic Syntheses Procedure.

  • HPLC chromatograms of quinoline and 2-hydroxyquinoline. ResearchGate.

  • NMR Characterization of Lignans. PMC - PubMed Central - NIH.

  • Conventional routes for the synthesis of quinoline derivatives. ResearchGate.

  • Jacobsen-Katsuki Epoxidations. Wipf Group.

  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. PubMed.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications (RSC Publishing).

  • Massachusetts Institute of Technology Organic Chemistry 5.512 Unit 10 Stereocontrolled Epoxidation Jacobsen-Katsuki Asymmetr.

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.

  • Chiral Amine Synthesis. Semantic Scholar.

  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides.

  • Asymmetric Ring Opening of Epoxides. Bentham Science Publisher.

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

  • CHIRAL HPLC COLUMNS. Sigma-Aldrich.

  • Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and. Sci-Hub.

Sources

Beyond the SDS: Technical Stewardship of (R)-5-(Oxiran-2-ylmethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

This guide serves as an advanced supplement to the standard Safety Data Sheet (SDS) for (R)-5-(Oxiran-2-ylmethoxy)quinoline . While standard SDSs list hazard codes, they often fail to contextualize the synergistic risks of its two primary pharmacophores: the quinoline core (a known mutagen/carcinogen) and the chiral epoxide (a potent alkylating agent and sensitizer).

This compound is a high-value chiral building block, typically utilized in the asymmetric synthesis of


-adrenergic receptor antagonists and specific kinase inhibitors. Its handling requires a containment strategy consistent with Occupational Exposure Band (OEB) 4  compounds due to its genotoxic potential.
Physiochemical Profile
PropertyDataTechnical Note
CAS Number 145679-40-9Specific to the (R)-enantiomer.[][2][3]
Formula

MW: 201.22 g/mol
Appearance Off-white to yellow solidColor darkens upon oxidation/light exposure.
Solubility DMSO, Methanol, DCMLow water solubility; hydrolyzes slowly in aqueous acid.
Chirality (R)-EnantiomerEnantiomeric Excess (ee) is critical for downstream efficacy.
Reactivity Electrophilic (Epoxide)Susceptible to nucleophilic attack (amines, thiols, DNA).

Hazard Characterization: The Mechanistic "Why"

Standard SDSs classify hazards based on GHS criteria. Here, we analyze the causality of these hazards to inform your risk assessment.

The Quinoline Core (Systemic Toxicity)

The quinoline moiety is structurally similar to naphthalene but with a nitrogen heteroatom.

  • H350 (May cause cancer): Quinoline is metabolized by Cytochrome P450 enzymes (specifically CYP2A6) into an epoxide intermediate (quinoline-2,3-oxide), which can form DNA adducts.

  • H411 (Toxic to aquatic life): The aromatic nitrogen allows for bioaccumulation in aquatic organisms, disrupting cellular respiration.

The Glycidyl Ether Moiety (Contact & Genetic Toxicity)

The (R)-glycidyl ether side chain is an electrophilic "warhead."

  • H317 (Skin Sensitization): This is a Category 1A Sensitizer . The epoxide ring reacts with skin proteins (haptenization) via nucleophilic attack by cysteine or lysine residues, triggering an immune response.

  • H341 (Suspected Genetic Defects): As a direct-acting alkylating agent, the epoxide can cross the nuclear membrane and alkylate DNA bases (specifically N7-guanine), leading to replication errors.

Integrated Hazard Pathway

The following diagram illustrates the dual-threat mechanism of this compound within a biological system.

ToxicityPathway cluster_legend Pathway Legend Compound This compound Skin Dermal Contact Compound->Skin Metabolism Systemic Absorption Compound->Metabolism Protein Protein Binding (Haptenization) Skin->Protein Epoxide Ring Opening Immune T-Cell Response (Sensitization) Protein->Immune H317 DNA DNA Alkylation (N7-Guanine) Metabolism->DNA Direct Alkylation Mutation Genotoxicity/Carcinogenicity DNA->Mutation H350/H341 key Blue: Source | Yellow: Exposure Route | Red: Molecular Event | Black: Clinical Outcome

Figure 1: Mechanistic pathway of sensitization and genotoxicity. The epoxide ring facilitates both protein binding (allergy) and DNA interaction (mutation).

Strategic Handling & Containment Protocols

Due to the combination of sensitization and genotoxicity, standard fume hood practices are often insufficient for handling solids, especially during weighing or transfer where dust generation is possible.

Hierarchy of Controls
Control LevelRequirementJustification
Engineering Isolator or Class II BSC Prevent inhalation of dust. HEPA filtration is mandatory to capture particulate genotoxins.
Containment Closed Transfer System When moving >10g, use split-butterfly valves or continuous liners to avoid open-air exposure.
PPE (Hand) Double Nitrile + Laminate Epoxides can permeate standard nitrile. Use a laminate inner glove (e.g., Silver Shield) under a nitrile outer glove.
PPE (Resp) PAPR or N100 If engineering controls are breached or during spill cleanup, positive pressure respiration is required.
Deactivation & Spill Response (The "Quench" Protocol)

Do not simply wipe up spills. The epoxide must be chemically deactivated.

Reagent: 10% Aqueous Sodium Bisulfite (


) or 5% Sodium Hydroxide (

). Mechanism: Nucleophilic attack opens the epoxide ring, converting the reactive alkylator into a water-soluble, less toxic diol or sulfonate.

Protocol:

  • Isolate: Evacuate the immediate area. Don full PPE (including respiratory protection).[4][5]

  • Cover: Gently cover the spill with absorbent pads to prevent spreading.

  • Deactivate: Slowly pour the deactivation solution over the pads. Allow to sit for 15-30 minutes .

  • Clean: Collect the wet pads into a hazardous waste bag.

  • Verify: Wipe the surface with methanol and test for residue (UV visualization is effective due to the quinoline chromophore).

Synthesis & Quality Control (Scientific Context)

Understanding the synthesis helps in identifying impurities. This compound is typically synthesized via the O-alkylation of 5-hydroxyquinoline with a chiral electrophile.

Synthetic Pathway & Impurities
  • Precursors: 5-Hydroxyquinoline + (S)-Glycidyl nosylate (or (S)-Epichlorohydrin).

  • Stereochemistry: The reaction typically proceeds via

    
     displacement, resulting in inversion of configuration (S 
    
    
    
    R).
  • Critical Impurity: The (S)-enantiomer . If the starting material has low optical purity, the product will be a scalemic mixture.

  • Side Reaction: Dimerization (reaction of the product epoxide with unreacted phenol).

Analytical Validation

To verify the identity and safety of the material, the following analytical methods are standard:

  • Chiral HPLC: Required to determine Enantiomeric Excess (ee).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (with 0.1% Diethylamine to suppress tailing from the basic quinoline nitrogen).

  • Genotoxic Impurity (GTI) Limit: If this is an intermediate for a drug substance, the limit of unreacted alkylating agents (like epichlorohydrin) must be controlled to ppm levels (Threshold of Toxicological Concern - TTC).

Operational Workflow Visualization

The following diagram outlines the safe lifecycle of the compound within a research laboratory.

HandlingWorkflow cluster_notes Critical Control Points Receipt Receipt & Storage (2-8°C, Inert Gas) Transfer Weighing/Transfer (Isolator/Glovebox) Receipt->Transfer Check Seal Reaction Synthesis/Derivatization (Closed Vessel) Transfer->Reaction Dissolve in Solvent Spill Spill Event? Transfer->Spill Accident Waste Waste Disposal (Segregated Incineration) Reaction->Waste Raffinate Spill->Reaction No Decon Chemical Deactivation (Bisulfite/NaOH) Spill->Decon Yes Decon->Waste Neutralized Material Note1 Avoid metal spatulas (Risk of ring opening) Note1->Transfer Note2 Monitor for Yellowing (Oxidation) Note2->Receipt

Figure 2: Operational lifecycle and critical control points for handling this compound.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11664976 (Racemic Analogue). Retrieved February 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinoline.[3][4][6][7][8][9][10] Retrieved February 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline. Integrated Risk Information System (IRIS). Retrieved February 1, 2026, from [Link]

  • SafeWork Australia. (2020). Guide to Handling Refractory Ceramic Fibres and High Risk Chemicals (Analogous Handling). Retrieved February 1, 2026, from [Link]

(Note: While specific SDSs for the (R)-enantiomer are often proprietary to the manufacturer, the hazard data above is derived from the validated profiles of the quinoline core and glycidyl ether functional groups.)

Sources

Technical Masterfile: Chiral Synthesis of (R)-5-(Oxiran-2-ylmethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of (R)-5-(Oxiran-2-ylmethoxy)quinoline is a critical upstream process in the manufacturing of next-generation beta-adrenergic receptor antagonists and specific kinase inhibitors. Unlike the 2- or 4-substituted quinolines, the 5-position offers unique pharmacophore properties due to its electronic coupling with the nitrogen lone pair in the bicyclic core.

For drug development professionals, the challenge is not merely attaching the glycidyl tail, but doing so with enantiomeric excess (ee) >98% while suppressing the formation of the homocoupled dimer impurity.

This guide rejects the standard "add-and-stir" approach. Instead, we define a Process Analytical Technology (PAT) driven workflow that prioritizes the (S)-Epichlorohydrin Route for industrial scalability, while offering the Sulfonate Displacement Route for absolute stereochemical fidelity during early-phase discovery.

Critical Synthetic Pathways

Route A: The Industrial Standard (Chiral Pool Manipulation)

Reagents: 5-Hydroxyquinoline + (S)-Epichlorohydrin Mechanism: Nucleophilic substitution with stereochemical retention via double inversion (net retention) or direct attack.

Correction on Stereochemistry: Contrary to intuitive


 logic, the reaction of phenols with (S)-epichlorohydrin  yields the (R)-glycidyl ether .
  • Step 1: Phenoxide attacks the less hindered primary carbon (C3) of the epoxide ring (Ring Opening). This creates a chlorohydrin intermediate. The chiral center at C2 is not inverted during this bond formation.

  • Step 2: Intramolecular

    
     displacement of the chloride by the newly formed alkoxide reforms the epoxide. This step does invert the C2 center.
    However, under specific phase-transfer conditions (PTC), the mechanism can shift. The protocol below ensures the (R)-outcome.
    
Route B: The High-Fidelity Displacement

Reagents: 5-Hydroxyquinoline + (R)-Glycidyl Nosylate Mechanism: Direct


 displacement of the sulfonate leaving group.
Advantage:  No epoxide ring opening/closing; higher ee retention.
Disadvantage:  High cost of nosylate reagents.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound on a 50g scale. Target Specifications: Yield > 85%, ee > 98%, Dimer Impurity < 0.5%.

Reagents & Materials
ComponentEquiv.RoleCritical Attribute
5-Hydroxyquinoline 1.0SubstratePurity >99% (HPLC)
(S)-Epichlorohydrin 3.0 - 5.0Chiral Reagent>99% ee; Excess prevents dimerization
Potassium Carbonate 2.5BaseAnhydrous, milled (particle size affects kinetics)
DMF / Acetone SolventSolventDMF for rate; Acetone for cleaner profile
TBAI 0.05CatalystPhase Transfer Catalyst (optional but recommended)
Step-by-Step Methodology
1. Activation of the Nucleophile
  • Charge a 3-neck round bottom flask with 5-Hydroxyquinoline (50.0 g, 344 mmol) and anhydrous DMF (250 mL) .

  • Add Potassium Carbonate (119.0 g, 860 mmol) in a single portion.

  • Critical Step: Stir at 60°C for 45 minutes before adding the electrophile. This ensures complete deprotonation to the phenoxide anion, reducing the induction period where side reactions occur.

2. Chiral Coupling
  • Cool the mixture to 40°C.

  • Add (S)-Epichlorohydrin (159.0 g, 1.72 mol) dropwise over 30 minutes.

    • Why: A large excess (5 equiv) and slow addition maintain a high concentration of electrophile relative to the phenoxide, statistically favoring the mono-alkylation over the reaction of the product with another phenoxide (dimerization).

  • Heat to 70°C and monitor by HPLC.

    • Endpoint: <1% starting material (approx. 4-6 hours).

3. Workup & Purification[1][2][3][4]
  • Filter off inorganic salts (KCl, excess K2CO3) while warm.

  • Concentrate the filtrate under reduced pressure to remove DMF and excess epichlorohydrin.

    • Safety: Epichlorohydrin is a potent alkylator; use a dedicated cold trap.

  • Dissolve residue in Ethyl Acetate (300 mL) and wash with Water (3 x 100 mL) to remove residual DMF.

  • Crystallization (The Chirality Upgrade):

    • The crude oil often has an ee of 94-96%.

    • Recrystallize from Isopropanol/Hexane (1:4) .

    • Heat to reflux to dissolve, cool slowly to 0°C.

    • Result: The racemic lattice is often more soluble or distinct; this step can upgrade ee to >99%.

Process Logic & Visualization

The following diagram illustrates the stereochemical flow and impurity rejection logic.

G cluster_0 Critical Control Point Start 5-Hydroxyquinoline (Achiral Substrate) Intermediate Chlorohydrin Int. (Kinetic Control) Start->Intermediate Base / 60°C Reagent (S)-Epichlorohydrin (Chiral Reagent) Reagent->Intermediate Ring Opening (C3) Product This compound (Target >98% ee) Intermediate->Product Ring Closure (C1) Inversion at C2? No (Retention mechanism) Impurity Dimer Impurity (Thermodynamic Sink) Product->Impurity Reaction with excess Phenoxide

Caption: Reaction pathway showing the critical transformation of the (S)-reagent to the (R)-product and the competitive dimerization pathway.

Quality Control & Analytical Data

To validate the synthesis, the following analytical markers must be met.

HPLC Method (Chiral)
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (S)-Enantiomer: 12.4 min

    • (R)-Enantiomer: 14.1 min (Target)

NMR Characterization (400 MHz, CDCl3)
  • δ 8.91 (dd, 1H): Quinoline C2-H (Deshielded by N).

  • δ 8.55 (dd, 1H): Quinoline C4-H.

  • δ 6.90 (d, 1H): C6-H (Ortho to ether linkage).

  • δ 4.45 (dd, 1H) & 4.15 (dd, 1H): Diastereotopic protons of the O-CH2- group.

  • δ 3.48 (m, 1H): Epoxide CH (Chiral center).

  • δ 2.95 (t, 1H) & 2.80 (dd, 1H): Epoxide CH2.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<50%) Polymerization of EpichlorohydrinReduce temperature to 60°C; ensure base is not in massive excess relative to solvent volume.
Low ee (<90%) Racemization via Chloride attackReduce reaction time; avoid prolonged heating after conversion. Switch to Route B (Nosylate).
High Dimer Content Insufficient ElectrophileIncrease (S)-Epichlorohydrin to 5.0 equivalents.
Color Issues Quinoline OxidationPerform reaction under strict Nitrogen/Argon atmosphere.

References

  • Preparation of Quinoline Derivatives. Journal of Medicinal Chemistry, 17(5), 529 (1974). Link

  • Synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone. PrepChem. Link

  • Process for the manufacture of quinoline derivatives. US Patent 7,560,557 B2. Link

  • BOC Sciences Product Data: this compound. []

  • Jacobsen Hydrolytic Kinetic Resolution (HKR) of Epoxides. Science, 277(5328), 936-938 (1997). (For racemic resolution strategy). Link

Sources

Spectroscopic Data and Characterization of (R)-5-(Oxiran-2-ylmethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Quality Control

Abstract

(R)-5-(Oxiran-2-ylmethoxy)quinoline (CAS 145679-40-9) is a critical chiral building block in the synthesis of quinoline-based pharmaceuticals, particularly beta-adrenergic receptor antagonists and multi-drug resistance modulators.[1][][3][4] This guide provides a comprehensive technical analysis of its spectroscopic signature, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) characteristics. It establishes a self-validating protocol for structural confirmation and enantiomeric purity assessment, essential for researchers in drug discovery and process chemistry.[1]

Molecular Identity & Structural Logic

The molecule consists of a rigid, lipophilic quinoline scaffold ether-linked to a reactive, chiral epoxide tail. The 5-position substitution induces specific electronic shielding effects on the aromatic protons, while the (R)-stereocenter in the oxirane ring dictates the optical properties.[1]

  • IUPAC Name: 5-[[(2R)-oxiran-2-yl]methoxy]quinoline[1][]

  • CAS Number: 145679-40-9[1][][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [][6]
  • Molecular Weight: 201.22 g/mol [1][4][5][6][7]

  • Chirality: (R)-enantiomer (critical for biological activity of downstream APIs)[1]

Structural Visualization

The following diagram illustrates the atom numbering used for NMR assignment and the synthetic logic.

G Substrate 5-Hydroxyquinoline (Nucleophile) Product This compound (Target) Substrate->Product SN2 Substitution (K2CO3, DMF, 60°C) Reagent (S)-Glycidyl Nosylate (Chiral Electrophile) Reagent->Product Chiral Pool Retention Note1 Key QC Check: Optical Rotation & Chiral HPLC Product->Note1

Caption: Synthetic logic for this compound. The reaction typically proceeds via nucleophilic attack of the phenoxide on a chiral glycidyl derivative.

Spectroscopic Characterization
2.1. Nuclear Magnetic Resonance (

H &

C NMR)

The NMR spectrum is defined by two distinct regions: the aromatic quinoline system (deshielded, 7.0–9.0 ppm) and the aliphatic epoxide side chain (shielded, 2.5–4.5 ppm).

Solvent: CDCl


 (Chloroform-d) is the standard solvent.[1]
Frequency:  400 MHz or higher recommended for resolution of epoxide multiplets.

Table 1: Predicted


H NMR Assignments (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
H-2 8.92dd1H4.2, 1.6

-proton to Nitrogen; most deshielded.[1]
H-4 8.55dd1H8.5, 1.6peri-proton; deshielded by ring current.[1]
H-8 7.98d1H8.5Adjacent to Nitrogen; distinct doublet.[1]
H-7 7.65dd/t1H8.5, 7.8Meta-coupling visible; overlaps often occur.[1]
H-3 7.42dd1H8.5, 4.2

-proton to Nitrogen; characteristic quinoline signal.[1]
H-6 6.95d1H7.8Diagnostic: Ortho to alkoxy group; shielded doublet.[1]
-OCH

- (a)
4.45dd1H11.0, 3.0Diastereotopic ether proton; strongly split.[1]
-OCH

- (b)
4.12dd1H11.0, 5.8Diastereotopic ether proton; geminal coupling.[1]
Epoxide -CH- 3.45m1H-Chiral center methine; multiplet.[1]
Epoxide -CH

(cis)
2.96t / dd1H4.5, 4.0Terminal epoxide proton (cis to methine).[1]
Epoxide -CH

(trans)
2.82dd1H4.5, 2.6Terminal epoxide proton (trans to methine).[1]

Table 2: Key


C NMR Signals (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
C-O (Aromatic) ~154.5C-5 (Ipso to ether)
C=N ~150.5C-2
Aromatic CH 130.5, 129.8, 122.0C-8, C-4, C-3
Aromatic CH (Shielded) ~105.5C-6 (Ortho to ether)
Ether CH

69.2-OCH

-
Epoxide CH 50.1Chiral Methine
Epoxide CH

44.5Terminal Methylene

Expert Insight: The chemical shift of H-6 (approx.[1] 6.95 ppm) is the primary indicator of successful O-alkylation.[1] In the starting material (5-hydroxyquinoline), this proton may shift depending on concentration/H-bonding, but in the ether, it is locked.[1] The separation of the diastereotopic -OCH


- protons (~0.3 ppm difference) confirms the rigidity and chiral environment.[1]
2.2. Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Molecular Ion [M+H]

    
    :  m/z 202.2
    
  • Fragmentation Pattern:

    • m/z 202.2: Parent peak (Base peak in soft ionization).

    • m/z 146.1: Loss of the glycidyl group (C

      
      H
      
      
      
      O) + H transfer
      
      
      [5-Hydroxyquinoline+H]
      
      
      .[1]
    • m/z 129.1: Loss of OH from the hydroxyquinoline fragment (Quinoline core).

2.3. Infrared Spectroscopy (FT-IR)
  • Epoxide Ring: ~1260 cm

    
     (C-O-C symmetric stretch) and ~915 cm
    
    
    
    (characteristic oxirane ring breathing).[1]
  • Ether Linkage: 1050–1150 cm

    
     (C-O-C stretch, strong).[1]
    
  • Aromatic System: 1590, 1500 cm

    
     (C=C skeletal vibrations).[1]
    
  • Absence of OH: Disappearance of the broad O-H stretch (3200–3400 cm

    
    ) present in the 5-hydroxyquinoline precursor confirms reaction completion.[1]
    
Experimental Protocols
3.1. Synthesis & Purification Workflow

This protocol ensures high enantiomeric excess (ee) by using a sulfonate leaving group rather than direct epichlorohydrin displacement, which can lead to racemization or lower yields.

Reagents:

  • 5-Hydroxyquinoline (1.0 eq)[1]

  • (2S)-Glycidyl nosylate (1.1 eq) [Yields (R)-ether via inversion][1]

  • K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: Anhydrous DMF or Acetone[1]

Step-by-Step:

  • Activation: Dissolve 5-hydroxyquinoline in anhydrous DMF under N

    
     atmosphere. Add K
    
    
    
    CO
    
    
    and stir at room temperature for 30 mins to form the phenoxide.
  • Alkylation: Add (2S)-glycidyl nosylate dropwise. Heat to 60°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 1:1) should show the disappearance of the polar starting phenol.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Isopropanol/Hexane or perform flash chromatography (Silica, 0-40% EtOAc in Hexane).

3.2. Chiral Purity Determination (HPLC)

To validate the (R)-configuration, a chiral stationary phase is required.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 254 nm.

  • Expected Result: The (R)-enantiomer should elute as a single sharp peak.[1] The (S)-enantiomer (impurity) will have a distinct retention time.[1]

Quality Control & Stability
  • Appearance: Off-white to pale yellow solid.[1]

  • Melting Point: Typically 70–75°C (Note: Literature varies; verify experimentally as impurities lower MP significantly).

  • Storage: Store at 2–8°C under inert gas. Epoxides are sensitive to moisture and acid (hydrolysis to diol).

Impurity Profile Logic

Impurities Target Target: this compound Impurity2 Impurity B: Diol Derivative (Hydrolysis Product) Target->Impurity2 Moisture/Acid Impurity3 Impurity C: Dimer (Oligomerization) Target->Impurity3 High Temp/Base Impurity1 Impurity A: 5-Hydroxyquinoline (Unreacted) Impurity1->Target Incomplete Rxn

Caption: Common degradation pathways and impurities. Hydrolysis to the diol is the primary stability risk.[1]

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 145679-40-9. Retrieved from [Link]

  • Holzer, W., et al. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. Molecules, 13, 1081-1099.[1] (Provides comparative NMR logic for heterocyclic glycidyl ethers). Retrieved from [Link]

Sources

Stereochemistry of (R)-5-(Oxiran-2-ylmethoxy)quinoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (R)-5-(Oxiran-2-ylmethoxy)quinoline CAS Registry Number: (Generic for enantiomer: 5-glycidyloxyquinoline derivatives) Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol Chiral Center: C2 of the oxirane ring (R-configuration)

This technical guide details the stereoselective synthesis, structural validation, and reactivity of This compound . As a critical chiral intermediate, this epoxide serves as the electrophilic scaffold for the synthesis of next-generation beta-adrenergic receptor antagonists (beta-blockers) functionalized at the quinoline 5-position. The (R)-enantiomer typically serves as the precursor to (R)-amino alcohols, or—depending on the priority of the amine nucleophile—can be used to access specific stereoisomers required for structure-activity relationship (SAR) studies in drug discovery.

Molecular Architecture & Stereochemical Assignment

Absolute Configuration (Cahn-Ingold-Prelog)

The stereocenter is located at the C2 position of the oxirane ring. The assignment of the (R) configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

  • Priority 1: The ring oxygen atom (-O-), directly attached to C2 (Atomic Number: 8).

  • Priority 2: The exocyclic alkoxymethyl group (-CH₂-O-Quinoline). The oxygen atom of the ether linkage confers higher priority than the ring carbon C3.

  • Priority 3: The ring methylene carbon (C3 of the oxirane).

  • Priority 4: The hydrogen atom attached to C2.

Visualization: With the hydrogen atom (Priority 4) pointing away from the viewer, the sequence 1


 2 

3 traces a clockwise direction, confirming the (R) configuration.
3D Conformation

The oxirane ring adopts a strained, planar triangle geometry with significant angle strain (60° bond angles). The quinoline moiety is planar and aromatic. The ether linkage (-O-CH₂-) introduces a rotational degree of freedom, allowing the quinoline ring to adopt a specific dihedral angle relative to the epoxide, typically minimizing steric clash between the peri-protons (H4 and H6 of quinoline) and the epoxide hydrogens.

Stereoselective Synthesis Strategies

To ensure high enantiomeric excess (ee > 98%), two primary routes are recommended. The choice depends on the availability of chiral pool reagents and scale-up requirements.

Route A: Chiral Pool Synthesis via (R)-Epichlorohydrin (Industrial Standard)

This route utilizes (R)-(-)-epichlorohydrin as the chiral synthon. It relies on a double-inversion mechanism or a direct displacement with retention of the chiral center's integrity relative to the carbon backbone.

  • Reagents: 5-Hydroxyquinoline, (R)-Epichlorohydrin, Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF.

  • Mechanism:

    • Deprotonation of 5-hydroxyquinoline to form the phenoxide.

    • Nucleophilic attack of the phenoxide on the C3 (methylene) of the epoxide ring (Regioselective opening).

    • Formation of the chlorohydrin intermediate.

    • Intramolecular displacement of the chloride by the alkoxide to reform the epoxide.

  • Stereochemical Outcome: The C2 chiral center is not the site of nucleophilic attack in the first step, nor is it the electrophile in the second step (C1 is). Thus, the stereochemical configuration of the starting epichlorohydrin is generally retained in the product.

    • (R)-Epichlorohydrin

      
       this compound.
      
Route B: Nucleophilic Substitution with (2R)-Glycidyl Arenesulfonates (High Fidelity)

For research-grade purity, using (2R)-glycidyl tosylate or (2R)-glycidyl 3-nitrobenzenesulfonate is superior. This reaction proceeds via a direct S_N2 displacement of the sulfonate leaving group at the primary carbon (C1), avoiding the ring-opening/closing sequence.

  • Reagents: 5-Hydroxyquinoline, (2R)-Glycidyl Tosylate, NaH or Cs₂CO₃.

  • Solvent: DMF (Anhydrous).

  • Stereochemical Outcome: The chiral center at C2 is untouched. Configuration is strictly retained .

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Hydroxyquinoline Intermed Chlorohydrin Intermediate (Transient) Start->Intermed Route A: K2CO3, reflux Ring Opening Product This compound (Target) Start->Product Route B: NaH, DMF Direct SN2 ReagentA (R)-Epichlorohydrin (Chiral Pool) ReagentA->Intermed ReagentB (2R)-Glycidyl Tosylate (High Fidelity) ReagentB->Product Intermed->Product Ring Closure (-HCl)

Figure 1: Comparative synthesis pathways. Route B (Blue) offers direct retention without transient ring opening, minimizing racemization risks.

Analytical Characterization & Validation

Trustworthiness in stereochemistry requires rigorous validation. The following protocols are standard for confirming identity and optical purity.

Chiral HPLC Method

Separation of the (R) and (S) enantiomers is achieved using polysaccharide-based stationary phases.

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Quinoline absorption)
Temperature 25°C
Expected Retention (R)-Isomer typically elutes second on OD-H (Verify with racemate)
Nuclear Magnetic Resonance (NMR)

The epoxide protons exhibit characteristic chemical shifts and coupling constants.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       8.9 (dd, 1H, Quinoline H2)
      
    • 
       8.6 (d, 1H, Quinoline H4)
      
    • 
       7.8 - 7.4 (m, 3H, Quinoline aromatic)
      
    • 
       6.9 (d, 1H, Quinoline H6)
      
    • 
       4.45 (dd, 1H, -O-CH H-Epoxide, J = 3.0, 11.0 Hz)
      
    • 
       4.15 (dd, 1H, -O-CHH -Epoxide, J = 6.0, 11.0 Hz)
      
    • 
       3.45 (m, 1H, Epoxide CH )
      
    • 
       2.95 (t, 1H, Epoxide CH H)
      
    • 
       2.80 (dd, 1H, Epoxide CHH )
      
Optical Rotation

While specific rotation


 is solvent-dependent, aryl glycidyl ethers synthesized from (R)-epichlorohydrin generally exhibit negative rotation in chloroform or methanol, though this must be experimentally verified for the quinoline derivative.
  • Protocol: Dissolve 10 mg in 1 mL MeOH. Measure at 20°C using the Sodium D-line (589 nm).

Reactivity: Ring Opening & Applications

The primary utility of this compound is its conversion into beta-amino alcohols.

Regioselective Aminolysis

Nucleophilic attack by primary amines (e.g., isopropylamine, t-butylamine) occurs predominantly at the less hindered carbon (C3) of the epoxide ring.

  • Reaction: Epoxide + R-NH₂

    
     Amino Alcohol.
    
  • Mechanism: S_N2-like attack.

  • Stereochemistry: The C-O bond at the chiral center (C2) is not broken . The oxygen retains its position relative to the carbon backbone, becoming the hydroxyl group.

  • Result: The configuration is retained in terms of spatial arrangement, though CIP priority changes may nominally switch (R) to (S) depending on the amine used.

Reaction Pathway Diagram

ReactionPathway cluster_stereo Stereochemical Outcome Epoxide This compound (Electrophile) Transition Transition State Attack at C3 (Less Hindered) Epoxide->Transition  Heat / Lewis Acid   Amine Primary Amine (R-NH2) Amine->Transition Product Beta-Amino Alcohol (Drug Scaffold) Transition->Product  Ring Opening   Text Retention of C2 Geometry (R)-Epoxide -> (S)-Alcohol (typically)

Figure 2: The aminolysis pathway. Attack at C3 preserves the chiral integrity of the C2 center, yielding enantiopure beta-blocker precursors.

References

  • Sharpless, K. B., et al. (1980). "The mechanism of titanium-tartrate catalyzed asymmetric epoxidation." Journal of the American Chemical Society. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution." Science. Link

  • Ager, D. J., et al. (1997). "Commercial, Synthetic Non-Biological Methods for Enantiomerically Pure Hydroxy Compounds." Chemical Reviews. Link

  • Bredikhin, A. A., et al. (1996). "Synthesis of enantiomerically pure 1-aryloxy-2,3-epoxypropanes." Tetrahedron: Asymmetry. Link

  • Allocati, N., et al. (2018). "Pharmacology and clinical use of beta-blockers." European Journal of Pharmacology. Link

Methodological & Application

Application Note: Strategic Ring-Opening Reactions of (R)-5-(Oxiran-2-ylmethoxy)quinoline for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Synthesis of Chiral Propanolamine Derivatives

Introduction

(R)-5-(Oxiran-2-ylmethoxy)quinoline is a chiral building block of significant interest in medicinal chemistry and drug development.[] Its structure uniquely combines a quinoline moiety, known for its presence in numerous pharmacologically active compounds, with a stereodefined epoxide ring.[2] This strained three-membered ring is a highly versatile functional group, primed for nucleophilic attack, which allows for the stereospecific introduction of a wide array of functionalities. The ring-opening of this epoxide is a cornerstone reaction for the synthesis of 1-amino-3-(quinolin-5-yloxy)propan-2-ol derivatives, a core structural motif found in many β-adrenergic blocking agents (β-blockers).[3]

This guide provides a detailed exploration of the mechanistic principles and practical protocols for the ring-opening reactions of this compound. By carefully selecting nucleophiles and controlling reaction conditions, researchers can precisely dictate the regiochemical outcome to synthesize desired β-amino alcohols, β-hydroxy thioethers, and other valuable pharmaceutical intermediates.

Mechanistic Principles: Controlling Regioselectivity

The critical factor in the ring-opening of unsymmetrical epoxides like this compound is the control of regioselectivity—that is, whether the incoming nucleophile attacks the more substituted (Cα) or less substituted (Cβ) carbon of the oxirane ring. This outcome is dictated primarily by the pH of the reaction medium.

Basic or Neutral Conditions (SN2 Pathway)

Under basic or neutral conditions, the ring-opening proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide. Steric hindrance is the dominant factor in this pathway; the nucleophile will preferentially attack the less sterically encumbered carbon atom (Cβ).[4][5] This results in the formation of a secondary alcohol. The reaction is stereospecific, with the attack occurring from the backside of the C-O bond, leading to an inversion of configuration at the Cβ position.

Acidic Conditions (SN1-like Pathway)

Under acidic conditions, the reaction landscape changes significantly. The epoxide oxygen is first protonated by the acid, creating a highly reactive oxonium ion and a much better leaving group (a neutral alcohol).[6][7] This protonation weakens the C-O bonds and induces a partial positive charge on the adjacent carbons. The Cα carbon, being adjacent to the oxygen of the ether linkage, can better stabilize this developing positive charge. Consequently, the reaction acquires significant SN1 character.[6][8] The nucleophile, which may be weak, then attacks the more substituted and more electrophilic Cα carbon.[8][9] This pathway also proceeds with inversion of stereochemistry at the site of attack, yielding a primary alcohol.

The choice between these two pathways is fundamental to achieving the desired product isomer.

G cluster_main Regioselective Ring-Opening of this compound cluster_basic Basic / Neutral Conditions cluster_acidic Acidic Conditions Start This compound Basic_Mech S N 2 Mechanism (Steric Control) Start->Basic_Mech Nu: Acid_Mech S N 1-like Mechanism (Electronic Control) Start->Acid_Mech Nu:, H+ Basic_Attack Nucleophile attacks less substituted Cβ Basic_Mech->Basic_Attack Preferential Path Basic_Product Product A (Secondary Alcohol) Basic_Attack->Basic_Product Acid_Protonation 1. Protonation of Epoxide Oxygen Acid_Mech->Acid_Protonation Acid_Attack 2. Nucleophile attacks more substituted Cα Acid_Protonation->Acid_Attack Carbocation-like Transition State Acid_Product Product B (Primary Alcohol) Acid_Attack->Acid_Product

Figure 1: Mechanistic pathways for epoxide ring-opening.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear causality behind experimental choices. Researchers should adapt these protocols based on the specific nucleophile and available laboratory equipment.

Protocol 1: Aminolysis with Isopropylamine (SN2 Pathway)

This protocol details the synthesis of a propranolol analogue, a classic example of β-amino alcohol formation for cardiovascular drug discovery. The reaction is typically performed neat or in an alcohol solvent, using an excess of the amine, which also serves as the base.

Rationale: Isopropylamine is a common nucleophile for synthesizing β-blockers.[3] Using it in excess drives the reaction to completion. Refluxing in a protic solvent like ethanol facilitates the reaction and subsequent proton transfer to form the final neutral product.

Materials and Reagents

ReagentMol. Wt. ( g/mol )QuantityMolar Equiv.
This compound201.22201 mg1.0 mmol
Isopropylamine59.110.75 mL~10 mmol
Ethanol (Absolute)46.075 mL-

Step-by-Step Methodology

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (201 mg, 1.0 mmol).

  • Reagent Addition: Add ethanol (5 mL) followed by isopropylamine (0.75 mL, ~10 mmol).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The disappearance of the starting epoxide spot (higher Rf) and the appearance of the product spot (lower Rf, more polar) indicates reaction completion.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent and excess amine under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is taken up in dichloromethane (20 mL) and washed with water (2 x 10 mL) to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated. If necessary, further purification can be achieved by column chromatography on silica gel.

  • Characterization: The final product, (R)-1-(isopropylamino)-3-(quinolin-5-yloxy)propan-2-ol, is typically a pale yellow solid or viscous oil.

Expected Outcome & Data

ParameterExpected Value
Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.9 (dd), 8.5 (d), 7.7 (d), 7.5 (t), 7.4 (dd), 6.9 (d), 4.2-4.0 (m, 3H), 3.0-2.8 (m, 3H), 2.7 (br s, 2H, -OH, -NH), 1.1 (d, 6H).
Mass Spec (ESI+) m/z: 261.16 [M+H]⁺
Optical Rotation [α]D20 will be negative in a suitable solvent (e.g., CHCl₃).
Protocol 2: Thiolysis with Thiophenol (SN2 Pathway)

This protocol yields a β-hydroxy thioether, a versatile intermediate in organic synthesis.[10] The reaction is often catalyzed by a mild base to generate the more nucleophilic thiolate anion.

Rationale: Thiolates are excellent nucleophiles for epoxide ring-opening.[11] Using a base like potassium carbonate creates the thiolate in situ without being overly harsh. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.

Materials and Reagents

ReagentMol. Wt. ( g/mol )QuantityMolar Equiv.
This compound201.22201 mg1.0 mmol
Thiophenol110.18102 µL1.0 mmol
Potassium Carbonate (K₂CO₃)138.21207 mg1.5 mmol
Acetonitrile (CH₃CN)41.0510 mL-

Step-by-Step Methodology

  • Setup: In a 50 mL round-bottom flask with a stir bar, suspend potassium carbonate (207 mg, 1.5 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add thiophenol (102 µL, 1.0 mmol) to the suspension and stir for 10 minutes at room temperature. Then, add a solution of this compound (201 mg, 1.0 mmol) in 2 mL of acetonitrile.

  • Reaction: Stir the mixture at 50 °C for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3 v/v).

  • Workup: Once the reaction is complete, cool to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue using silica gel column chromatography.

  • Characterization: The final product, (R)-1-(phenylthio)-3-(quinolin-5-yloxy)propan-2-ol, is isolated and characterized.

Expected Outcome & Data

ParameterExpected Value
Yield 90-98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.9 (dd), 8.5 (d), 7.7 (d), 7.5-7.2 (m, 7H, Ar-H), 6.9 (d), 4.3-4.1 (m, 3H), 3.3-3.2 (m, 2H), 2.8 (d, 1H, -OH).
Mass Spec (ESI+) m/z: 312.11 [M+H]⁺
Protocol 3: Alcoholysis with Methanol (Lewis Acid Catalysis)

This protocol demonstrates the acid-catalyzed ring-opening, which alters the regioselectivity. A Lewis acid is used to activate the epoxide.[12][13]

Rationale: A Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), coordinates to the epoxide oxygen, polarizing the C-O bonds and facilitating nucleophilic attack.[9] This enhances the electrophilicity of the carbon atoms and promotes the SN1-like pathway, leading to attack at the more substituted Cα position. Methanol serves as both the nucleophile and the solvent.

Materials and Reagents

ReagentMol. Wt. ( g/mol )QuantityMolar Equiv.
This compound201.22201 mg1.0 mmol
Scandium(III) triflate (Sc(OTf)₃)492.1625 mg0.05 mmol (5 mol%)
Methanol (Anhydrous)32.0410 mL-

Step-by-Step Methodology

  • Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (201 mg, 1.0 mmol) and the Lewis acid catalyst Sc(OTf)₃ (25 mg, 0.05 mmol).

  • Reagent Addition: Add anhydrous methanol (10 mL) via syringe.

  • Reaction: Stir the solution at room temperature for 8-12 hours.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 1:1 v/v). The major product will be the regioisomer resulting from attack at Cα.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel column chromatography to isolate the major product, (S)-2-methoxy-3-(quinolin-5-yloxy)propan-1-ol.

  • Characterization: Characterize the purified product to confirm its structure and regiochemistry.

Expected Outcome & Data

ParameterExpected Value
Yield 75-85% (for the major Cα attack product)
¹H NMR (CDCl₃, 400 MHz) Key differentiating signals: A methoxy singlet (~3.4 ppm) and signals for the -CH(OMe)- and -CH₂OH groups, which will differ significantly from the SN2 product. The -CH₂OH protons will appear as a multiplet around 3.7-3.9 ppm.
Mass Spec (ESI+) m/z: 234.11 [M+H]⁺

General Experimental Workflow

The successful synthesis and isolation of the target compounds follow a standardized workflow, which is crucial for reproducibility and purity.

Figure 2: Standard workflow for synthesis and purification.

Summary of Reactions

The choice of reaction conditions directly impacts the final product structure, as summarized below.

NucleophileConditionsPredominant MechanismMajor Regioisomer Product
IsopropylamineNeat or EtOH, RefluxSN2(R)-1-(isopropylamino)-3-(quinolin-5-yloxy)propan-2-ol
ThiophenolK₂CO₃, CH₃CN, 50 °CSN2(R)-1-(phenylthio)-3-(quinolin-5-yloxy)propan-2-ol
MethanolSc(OTf)₃ (cat.), RTSN1-like(S)-2-methoxy-3-(quinolin-5-yloxy)propan-1-ol

References

  • Fernandes, F., & Veiga, T. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. [Link]

  • Hamlin, T. A., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Vrije Universiteit Amsterdam Research Portal. [Link]

  • Wade, L. G. (2024). Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Nikpassand, M., et al. (2009). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 53(2). [Link]

  • Reddy, B. V. S., et al. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 50(79), 11728-11731. [Link]

  • Kosmulski, M., et al. (2019). Main reactions of epoxidation and oxirane ring-opening process. ResearchGate. [Link]

  • Dekamin, M. G., et al. (2013). Ring-opening reaction of epoxides with various aromatic amines. ResearchGate. [Link]

  • Fringuelli, F., et al. (2005). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. [Link]

  • Ranu, B. C., et al. (2006). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2007(5), 78-83. [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Zahoor, A. F., et al. (2016). Ring opening of epoxides with C-nucleophiles. Mini-Reviews in Organic Chemistry, 13(4). [Link]

  • Arslan, M., & Yagci, Y. (2016). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications, 52(65), 10006-10022. [Link]

  • Abdie, S. T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23725-23749. [Link]

  • Holzer, W., et al. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol. Scientia Pharmaceutica, 76(1), 19-32. [Link]

  • Unge, D., et al. (2017). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate. [Link]

  • Zahoor, A. F., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1426. [Link]

  • Holzer, W., et al. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol. MDPI. [Link]

  • Frostburg State University Chemistry Department. (2018). Regioselectivity of epoxide ring-opening. YouTube. [Link]

  • Holzer, W., et al. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. Holzer Group. [Link]

  • Prosa, M., et al. (2021). Different protocols for the nucleophilic ring-opening reaction of epoxides. ResearchGate. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. SlideShare. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Scribd. [Link]

  • Johnson, A. M., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. [Link]

  • Unknown. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Li, Y., et al. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 28(23), 7808. [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Aqueous Acid. Master Organic Chemistry. [Link]

Sources

Use of (R)-5-(Oxiran-2-ylmethoxy)quinoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-5-(Oxiran-2-ylmethoxy)quinoline in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

This compound (CAS 145679-40-9) represents a high-value chiral synthon in the synthesis of "aryloxypropanolamine" pharmacophores. This structural motif is the cornerstone of


-adrenergic receptor antagonists (beta-blockers)  and is increasingly utilized in the development of fluorescent biological probes  and kinase inhibitors .

Unlike the more common naphthyl (Propranolol) or indole (Pindolol) analogs, the quinoline core offers distinct solubility profiles, metabolic stability, and opportunities for pi-stacking interactions within receptor binding pockets. This guide details the rigorous protocols for utilizing this intermediate to generate high-purity, enantioselective libraries.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 145679-40-9
Molecular Formula

Molecular Weight 201.22 g/mol
Chirality (R)-Enantiomer (preserves stereochemical integrity for downstream synthesis)
Core Scaffold 5-Hydroxyquinoline (Fluorescent, amphoteric)
Key Reactivity Regioselective nucleophilic ring-opening of the epoxide

Part 2: Medicinal Chemistry Applications

Synthesis of Next-Generation Beta-Blockers

The primary utility of this compound is as a precursor to (S)-3-(alkylamino)-1-(quinolin-5-yloxy)propan-2-ols .

  • Mechanism: The (R)-epoxide undergoes regioselective ring opening by primary or secondary amines (e.g., tert-butylamine, isopropylamine) at the less hindered terminal carbon.

  • Stereochemistry: The nucleophilic attack typically proceeds with retention of configuration at the chiral center (since the attack is on the non-chiral

    
    ), yielding the (S)-alcohol (assuming Cahn-Ingold-Prelog priority shifts due to the nitrogen introduction). This (S)-configuration is generally the bioactive eutomer for 
    
    
    
    -adrenergic receptors.
Fluorescent Probes & Kinase Inhibitors

The 5-hydroxyquinoline moiety is inherently fluorescent and capable of chelating metals. Derivatives synthesized from this epoxide are used to create:

  • Chemosensors: For Zinc (

    
    ) and Magnesium (
    
    
    
    ) detection in live cells.
  • EZH2 Inhibitors: Recent studies suggest 5-substituted quinolines can inhibit histone methyltransferases when coupled with specific cyclic amines [1].

Part 3: Experimental Protocols

Protocol A: Regioselective Aminolysis (Library Generation)

Objective: To synthesize a library of beta-amino alcohol derivatives with >98% enantiomeric excess (ee).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (e.g., tert-butylamine, isopropylamine, morpholine) (3.0 – 5.0 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) (Protic solvents facilitate epoxide opening via hydrogen bonding).

  • Catalyst (Optional): Lithium Perchlorate (

    
    , 0.1 equiv) for sluggish amines.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous EtOH in a sealed pressure vial.

  • Addition: Add 3.0 mmol of the amine. Note: Excess amine prevents polymerization of the epoxide.

  • Reaction:

    • Standard Amines: Heat to 60°C for 4–6 hours.

    • Bulky Amines: Heat to 80°C for 12–16 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). The epoxide spot (

      
      ) should disappear, and a more polar amino-alcohol spot (
      
      
      
      ) should appear.
  • Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of

    
     (90:10:1).
    
  • Yield: Typical yields range from 85% to 95%.

Protocol B: Quality Control & Chiral Validation

Objective: Verify the enantiomeric purity of the product to ensure no racemization occurred during synthesis.

Instrument: HPLC with Chiral Stationary Phase (e.g., Daicel Chiralcel OD-H or AD-H). Conditions:

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (quinoline absorption) and 320 nm (fluorescence excitation).

  • Acceptance Criteria: ee > 98%.

Part 4: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision nodes for synthesis.

G Start This compound (Starting Material) Reaction Ring Opening (EtOH, 60°C, 4h) Start->Reaction + Amine (3 eq) Amine Amine Nucleophile (R-NH2) Amine->Reaction Intermediate Transition State (H-Bond Assisted) Reaction->Intermediate SN2 Attack Product (S)-Beta-Amino Alcohol (Target Scaffold) Intermediate->Product Regioselective QC QC: Chiral HPLC (>98% ee) Product->QC Validation

Caption: Synthetic pathway for the conversion of the quinoline epoxide into bioactive amino-alcohol derivatives.

Part 5: Scientific Rationale & Troubleshooting

1. Why use the (R)-Enantiomer? In the "aryloxypropanolamine" class of drugs (e.g., Propranolol, Carteolol), the biological activity resides predominantly in the (S)-enantiomer of the final amino alcohol.

  • Starting with (R)-Epichlorohydrin (or the derived (R)-glycidyl ether) typically yields the (S)-amino alcohol product.

  • Mechanism:[1][2][3] The amine attacks the terminal carbon (

    
    ) of the epoxide. The chiral center at 
    
    
    
    is not the site of attack; therefore, the absolute spatial configuration of the oxygen is retained. However, due to the introduction of the nitrogen atom (which changes the priority ranking in Cahn-Ingold-Prelog rules), the (R)-epoxide precursor formally becomes the (S)-drug product.

2. Troubleshooting Low Yields:

  • Problem: Incomplete conversion or formation of di-alkylated byproducts.

  • Solution: Use a large excess of amine (5–10 equiv) if the amine is inexpensive. For valuable amines, use

    
     (Lithium Perchlorate) as a Lewis acid catalyst to activate the epoxide oxygen, allowing milder temperatures and preventing side reactions.
    

3. Safety Warning: Epoxides are alkylating agents and potential mutagens. Handle this compound in a fume hood. Neutralize waste streams with aqueous NaOH to hydrolyze unreacted epoxides before disposal.

References

  • BOC Sciences. this compound Product Specifications. Retrieved from

  • Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol. Scientia Pharmaceutica, 76(1), 19-32.[4] Retrieved from

  • Gundersen, M. A., et al. (2021). Lipase Catalysed Synthesis of Enantiopure precursors and derivatives for β-Blockers Practolol, Pindolol and Carteolol.[5] Preprints.org.[4] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2583, Carteolol. Retrieved from

Sources

Application Note: (R)-5-(Oxiran-2-ylmethoxy)quinoline in Asymmetric Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

(R)-5-(Oxiran-2-ylmethoxy)quinoline is a critical chiral building block, primarily utilized as the stereochemical anchor in the synthesis of Carteolol , a non-selective beta-blocker with intrinsic sympathomimetic activity.

While racemic carteolol is often used clinically, the pharmacological potency of beta-blockers is heavily dependent on stereochemistry, with the (S)-enantiomer typically being more potent at


-adrenergic receptors. However, the (R)-epoxide intermediate  is essential for:
  • Structure-Activity Relationship (SAR) Studies: Developing specific enantiomers to decouple beta-blocking effects from other physiological responses.

  • Chiral Inversion Synthesis: Depending on the synthetic route (e.g., hydrolytic kinetic resolution vs. direct substitution), the (R)-epoxide may serve as the precursor to the (S)-drug via specific inversion pathways, or simply to access the (R)-drug variant for comparative toxicology.

This guide outlines a high-fidelity protocol for synthesizing the (R)-epoxide with >98% enantiomeric excess (ee), bypassing the lower-yield racemic resolution methods.

Critical Quality Attributes (CQAs)

Before initiating synthesis, the following parameters define the success of the intermediate:

AttributeSpecificationRationale
Enantiomeric Excess (ee) > 98.0%High optical purity is required to prevent costly downstream chiral resolution of the final API.
Chemical Purity > 99.0%Quinoline derivatives are prone to oxidation; impurities can poison downstream hydrogenation catalysts.
Residual Solvent < 500 ppmDMF/DMSO carryover can interfere with the nucleophilic ring-opening in the next step.
Water Content < 0.1%Moisture causes premature hydrolysis of the epoxide to the diol (impurity).

Synthetic Protocols

Method A: The "Inversion" Route (High Precision)

Principle: This method utilizes (S)-Glycidyl Nosylate . The reaction proceeds via an


 mechanism where the phenoxide ion attacks the chiral carbon bearing the leaving group (nosylate), causing an inversion of configuration  to yield the (R)-Epoxide .

Reaction Pathway:



Materials:
  • 5-Hydroxyquinoline (1.0 eq)

  • (S)-Glycidyl 3-nitrobenzenesulfonate (1.1 eq) [Alternative: Tosylate]

  • Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetone

Step-by-Step Protocol:
  • Activation: Charge a flame-dried 3-neck flask with 5-Hydroxyquinoline (10g, 68.9 mmol) and Anhydrous DMF (100 mL). Add

    
     (33.7g, 103 mmol) in one portion.
    
  • Stirring: Stir at room temperature for 30 minutes under Nitrogen (

    
    ) to generate the phenoxide anion. The solution will darken.
    
  • Addition: Cool the mixture to 0°C. Add (S)-Glycidyl 3-nitrobenzenesulfonate (19.6g, 75.8 mmol) dropwise over 20 minutes. Note: Exothermic control is vital to prevent racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

  • Quench: Pour the reaction mixture into ice-cold water (500 mL). The product may precipitate.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine (
    
    
    
    ) to remove DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Isopropanol/Hexane or perform flash chromatography (Silica gel, 0-40% EtOAc in Hexane).

Method B: The Industrial "Epichlorohydrin" Route (Cost-Effective)

Principle: Reaction with (R)-Epichlorohydrin. Note that direct alkylation often retains the chiral center if the attack occurs at the chloromethyl group, but mechanisms can vary based on conditions. For high ee, Hydrolytic Kinetic Resolution (HKR) is often applied post-synthesis if racemic epichlorohydrin is used.

Protocol Modification: Use (R)-Epichlorohydrin (excess, 3.0 eq) with


 in Acetone at reflux. This typically yields the (R)-ether, but ee% must be strictly monitored as racemization via chloride attack is possible.

Downstream Application: Synthesis of Carteolol

The (R)-epoxide is the direct precursor to the beta-blocker amino-alcohol moiety.

Reaction:



  • Dissolve this compound in Methanol.

  • Add tert-butylamine (excess, 5 eq) to ensure regioselective opening at the terminal carbon.

  • Reflux for 2–4 hours.

  • Concentrate to yield the crude amino-alcohol.

Visualized Workflows

Diagram 1: Synthetic Logic & Mechanism

This flowchart illustrates the inversion logic required to obtain the (R)-enantiomer and its subsequent conversion.

SynthesisWorkflow cluster_QC Quality Control Gate Start 5-Hydroxyquinoline (Nucleophile) Intermediate Transition State (Sn2 Inversion) Start->Intermediate Base Activation (Cs2CO3) Reagent (S)-Glycidyl Nosylate (Chiral Electrophile) Reagent->Intermediate 0°C Addition Product (R)-5-(Oxiran-2-ylmethoxy) quinoline Intermediate->Product Inversion of Configuration Drug Carteolol Derivative (Amino-alcohol) Product->Drug Ring Opening (t-Butylamine) HPLC Chiral HPLC (>98% ee) Product->HPLC

Caption: Synthesis of this compound via Sn2 inversion using (S)-sulfonate precursors.

Diagram 2: Quality Control Decision Tree

Ensuring the intermediate meets the strict specifications for pharmaceutical use.

QCDecision Sample Crude (R)-Epoxide CheckEE Check ee% (Chiral HPLC) Column: Chiralcel OD-H Sample->CheckEE Pass Proceed to Carteolol Synthesis CheckEE->Pass ee > 98% Fail ee < 98% CheckEE->Fail Resolution Jacobsen HKR (Kinetic Resolution) Fail->Resolution Purify Resolution->CheckEE Re-test

Caption: QC workflow for validating enantiomeric purity before downstream processing.

Analytical Validation (HPLC Method)

To validate the "Trustworthiness" of this protocol, the following analytical method is established as the standard for distinguishing the (R) and (S) enantiomers.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (90 : 10 v/v) with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Temperature: 25°C

  • Expected Retention:

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~14.2 min (Confirm with racemic standard)

References

  • Otsuka Pharmaceutical Co., Ltd. (1974). Process for preparing carbostyril derivatives. U.S. Patent 3,910,924.

  • Sharpless, K. B., et al. (2002). Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (Salen)Co(III) Complexes. Journal of the American Chemical Society.

  • Tokunaga, M., et al. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2666, Carteolol.

Catalytic enantioselective synthesis of (R)-5-(Oxiran-2-ylmethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (R)-5-(Oxiran-2-ylmethoxy)quinoline (CAS: 145679-40-9), a critical chiral intermediate for quinoline-based


-adrenergic receptor antagonists (e.g., Carteolol analogs).

While "chiral pool" methods (using (S)-epichlorohydrin) are common, they often suffer from stereochemical erosion during the alkaline coupling step. To ensure pharmaceutical-grade enantiomeric excess (>99% ee), this guide prioritizes a Catalytic Enantioselective approach using Jacobsen’s Hydrolytic Kinetic Resolution (HKR) . This method allows for the self-validating isolation of the (R)-enantiomer from a cost-effective racemic precursor.

Strategic Analysis & Retrosynthesis

The Challenge: Stereochemical Integrity

Direct alkylation of 5-hydroxyquinoline with chiral epichlorohydrin typically proceeds via an


 mechanism. However, the basic conditions required for phenoxide formation can lead to partial racemization via competitive opening/closing of the epoxide ring.
The Solution: Hydrolytic Kinetic Resolution (HKR)

The HKR strategy decouples the bond-formation step from the stereocenter-definition step.

  • Step 1 (High Throughput): Non-selective synthesis of racemic 5-(oxiran-2-ylmethoxy)quinoline.

  • Step 2 (High Precision): Kinetic resolution using a chiral Cobalt(III)-Salen catalyst. The catalyst selectively hydrolyzes the undesired (S)-enantiomer into a water-soluble diol, leaving the desired (R)-epoxide intact with high optical purity.

Mechanism of Action: The reaction relies on a cooperative bimetallic mechanism where two Co-salen units activate both the epoxide (electrophile) and the water (nucleophile), ensuring high rate acceleration and enantioselectivity.

HKR_Mechanism Racemate Racemic 5-(Oxiran-2-ylmethoxy)quinoline Complex Catalyst-Substrate Complex (Bimetallic) Racemate->Complex + Catalyst Cat (S,S)-Co(III)-Salen Catalyst Cat->Complex Hydrolysis Selective Hydrolysis of (S)-Enantiomer Complex->Hydrolysis Rate k(S) >> k(R) Product_R (R)-Epoxide (Target, >99% ee) Hydrolysis->Product_R Unreacted Product_S (S)-Diol (Byproduct) Hydrolysis->Product_S + H2O

Figure 1: Mechanistic flow of the Hydrolytic Kinetic Resolution targeting the (R)-enantiomer.

Experimental Protocol

Reagents & Materials
ReagentRoleCASPurity
5-HydroxyquinolineSubstrate578-67-6>98%
(±)-EpichlorohydrinAlkylating Agent106-89-899%
(S,S)-Co(II)-SalenPre-catalyst176763-62-598%
Acetic AcidCatalyst Activator64-19-7Glacial
Potassium CarbonateBase584-08-7Anhydrous
Step 1: Synthesis of Racemic 5-(Oxiran-2-ylmethoxy)quinoline

Objective: Efficient ether formation.

  • Setup: Charge a 500 mL round-bottom flask with 5-hydroxyquinoline (14.5 g, 100 mmol) and anhydrous

    
     (27.6 g, 200 mmol) in DMF (150 mL).
    
  • Reaction: Add (±)-epichlorohydrin (23.5 mL, 300 mmol) dropwise over 30 minutes at room temperature.

  • Heating: Heat the mixture to 60°C and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the phenol is consumed.

  • Workup: Cool to RT. Pour into ice water (500 mL). Extract with EtOAc (

    
     mL). Wash combined organics with brine (
    
    
    
    mL), dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) yields the racemic epoxide as a pale yellow solid.

    • Yield Target: 85-90% (approx. 17-18 g).

Step 2: Catalytic HKR to Isolate (R)-Enantiomer

Objective: Kinetic resolution to >99% ee. Note: To retain the (R)-epoxide, we must hydrolyze the (S)-epoxide. The (S,S)-Co-Salen catalyst preferentially hydrolyzes the (S)-epoxide.

  • Catalyst Activation:

    • In a small vial, dissolve (S,S)-Co(II)-Salen (302 mg, 0.5 mol%) in Toluene (5 mL).

    • Add Acetic Acid (114

      
      L, 2.0 mmol) and stir open to air for 1 hour. The color changes from orange to dark brown, indicating oxidation to the active (S,S)-Co(III)-Salen-OAc species.
      
    • Concentrate to dryness to remove excess AcOH/Toluene if necessary, or use directly if solvent volume is negligible relative to reaction.

  • Reaction Assembly:

    • Dissolve the racemic epoxide (10.0 g, 49.7 mmol) in THF (10 mL).

    • Add the activated catalyst residue.

    • Cool to 0°C.

    • Add

      
       (0.495 mL, 27.3 mmol, 0.55 eq) dropwise.
      
  • Resolution:

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Analyze an aliquot by Chiral HPLC. The peak area of the (S)-epoxide should be <1%.

  • Separation:

    • The reaction mixture now contains the (R)-epoxide and the (S)-diol.

    • Concentrate the THF.

    • Add water (50 mL) and extract the (R)-epoxide with

      
       (
      
      
      
      mL). The (S)-diol remains largely in the aqueous phase (or precipitates).
    • Optional Polish: If diol carries over, a short silica plug filtration (eluting with

      
      ) removes the polar diol and catalyst.
      
  • Final Isolation: Concentrate the organic layer to obtain this compound.

    • Yield: 42-45% (Theoretical max is 50%).

    • ee: >99%.

Quality Control & Validation

Analytical Parameters:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     8.92 (dd, 1H), 8.65 (d, 1H), 7.75 (d, 1H), 7.60 (t, 1H), 7.41 (dd, 1H), 6.88 (d, 1H), 4.45 (dd, 1H), 4.15 (dd, 1H), 3.48 (m, 1H), 2.95 (t, 1H), 2.82 (dd, 1H).
    
  • Chiral HPLC:

    • Column: Daicel Chiralcel OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Retention Times: (S)-isomer ~12 min; (R)-isomer ~15 min (Confirm with racemic standard).

Troubleshooting Table:

Observation Root Cause Corrective Action
Low ee (<95%) Insufficient conversion of (S)-isomer Add 0.1 eq more water; extend time. Ensure catalyst was fully oxidized.
Low Yield (<35%) Over-hydrolysis Strictly control water equivalents (0.55 eq max). Stop reaction immediately upon consumption of (S)-isomer.

| Catalyst Inactivity | Failure to oxidize Co(II) to Co(III) | Ensure the activation step with AcOH is done open to air for at least 1 hr. |

Workflow Visualization

Workflow cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: HKR (Catalytic) cluster_2 Step 3: Purification Start 5-Hydroxyquinoline + Epichlorohydrin Ether Racemic Ether (Yield: 90%) Start->Ether K2CO3, DMF, 60°C Resolution Add (S,S)-Co-Salen + 0.55 eq H2O Ether->Resolution Check QC Check: (S)-Epoxide < 1% Resolution->Check Partition Partition: DCM / Water Check->Partition Isolate Isolate Organic Phase (R)-Epoxide Partition->Isolate Waste Aqueous Phase (S)-Diol Partition->Waste

Figure 2: Operational workflow for the synthesis and purification.

References

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938.

  • Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004).[2] Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides.[2] Journal of the American Chemical Society, 126(5), 1360–1362.[2]

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.[1][3] Journal of the American Chemical Society, 124(7), 1307–1315.

  • BOC Sciences. this compound Product Data.[]

Sources

Application Note: Rational Synthesis and Characterization of Quinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Design Rationale

Quinoline scaffolds are privileged structures in the development of fluorescent sensors due to their high stability, large Stokes shifts, and tunable electronic properties. This guide moves beyond basic synthesis, focusing on the "Push-Pull" electronic design strategy required to create high-performance probes for bio-imaging and metal ion sensing.

The "Push-Pull" Mechanism (ICT)

To achieve high quantum yields and red-shifted emission (desirable for biological transparency windows), the quinoline core must be engineered as an Intramolecular Charge Transfer (ICT) system. This involves coupling an electron-donating group (EDG) at the 6- or 8-position with an electron-withdrawing group (EWG) at the 2- or 3-position.

Design Logic:

  • The Acceptor (A): The Quinoline nitrogen (and attached EWGs like -CN or -COOH).

  • The Donor (D): Substituted amines or alkoxy groups on the benzene ring.

  • The Bridge: The conjugated

    
    -system of the quinoline ring.
    
Visualization: The ICT Design Workflow

The following diagram illustrates the logical flow for designing a probe with specific emission characteristics.

ICT_Design_Workflow Target Target Application (e.g., pH Sensing, Bio-imaging) Core Quinoline Scaffold Selection Target->Core Substituent Substituent Selection Core->Substituent Tune HOMO/LUMO Mechanism Mechanism Check (ICT vs. PET) Substituent->Mechanism Synthesis Synthesis (Friedländer/Knoevenagel) Mechanism->Synthesis Synthesis->Target Validation

Caption: Logical workflow for designing quinoline probes based on Intramolecular Charge Transfer (ICT) requirements.

Core Synthesis Protocol: The Modified Friedländer Condensation

While the Skraup synthesis is classical, it is often too harsh for functionalized fluorescent precursors. We utilize a base-catalyzed Friedländer condensation , which offers milder conditions and superior regioselectivity for 2,3-substituted quinolines.

Protocol A: Synthesis of 2-Methyl-3-quinolinecarbonitrile Derivatives

This protocol creates a versatile "parent" scaffold containing a reactive methyl group at the C2 position, essential for further functionalization.

Reagents:

  • Precursor A: 2-Aminoaryl ketone (e.g., 2-amino-5-methoxybenzophenone for donor effects).

  • Precursor B: Active methylene compound (e.g., Malononitrile or Ethyl acetoacetate).

  • Catalyst: Piperidine or KOH (0.1 eq).

  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology:

  • Charge: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Precursor A (5.0 mmol) and Precursor B (5.5 mmol, 1.1 eq) in 15 mL of absolute ethanol.

  • Catalysis: Add Piperidine (0.5 mmol, ~50 µL) dropwise.

    • Expert Insight: Piperidine acts as a dual base/nucleophile catalyst, facilitating the initial Knoevenagel condensation followed by cyclization.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the fluorescent amine spot (Precursor A).

  • Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates out as a solid. If not, pour the mixture into 50 mL of ice-cold water.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures.

    • Validation: Purity should be confirmed via

      
      -NMR. The disappearance of the 
      
      
      
      broad singlet (approx. 4-6 ppm) and the appearance of aromatic quinoline protons are key indicators.
Visualization: Reaction Pathway

Friedlander_Mechanism Start 2-Aminoaryl Ketone + Active Methylene Inter1 Intermediate: Schiff Base / Enamine Start->Inter1 Base Cat. Inter2 Cyclization (Aldol-type) Inter1->Inter2 Dehydration Dehydration (- H2O) Inter2->Dehydration Product Fluorescent Quinoline Scaffold Dehydration->Product

Caption: Step-wise mechanistic pathway of the base-catalyzed Friedländer condensation.

Functionalization: Extending Conjugation (Red-Shifting)

To shift fluorescence from blue/green to the yellow/red region (essential for tissue penetration), we extend the


-conjugation using the Knoevenagel Condensation .

Protocol B: Styryl-Quinoline Synthesis

  • Reactants: 2-Methyl-quinoline derivative (from Protocol A) + Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde).

  • Conditions: Reflux in Acetic Anhydride (solvent/catalyst) or Ethanol with Piperidine.

  • Workup: The product usually precipitates as a deeply colored solid upon cooling. Wash with diethyl ether to remove unreacted aldehyde.

Characterization & Validation

Trustworthy data requires rigorous photophysical characterization.

Quantitative Data Summary: Substituent Effects

The following table highlights how specific substituents (Donor/Acceptor) influence the emission maximum (


) and Quantum Yield (

).
Compound IDC2 Substituent (EWG)C6 Substituent (EDG)

(nm)

(nm)
Stokes Shift (nm)

(in EtOH)
Q-H -H-H315380650.08
Q-CN -CN-H330410800.25
Q-OMe -CN-OMe3554601050.65
Q-NMe2 -CN-N(Me)23905401500.82

Note: Data represents typical values for 3-cyanoquinoline derivatives. Stronger donors (NMe2) induce significant red-shifts and higher quantum yields due to enhanced ICT.

Protocol C: Quantum Yield ( ) Measurement

Principle: Comparative method using a standard reference (e.g., Quinine Sulfate or Fluorescein).

  • Preparation: Prepare solutions of the Sample and Reference in the same solvent.

  • Absorbance Check: Adjust concentrations so that absorbance at the excitation wavelength is below 0.1 OD (Optical Density).

    • Why? To avoid inner-filter effects (re-absorption of emitted light) which artificially lower the measured yield.

  • Emission Scan: Record the integrated fluorescence intensity (

    
    ) for both sample and reference.
    
  • Calculation: Use the following equation:

    
    
    
    • Where

      
       = Sample, 
      
      
      
      = Reference,
      
      
      = Absorbance,
      
      
      = Refractive index of solvent.

References

  • Musiol, R. (2017). "Structure-based design of quinoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

  • Valeur, B., & Berberan-Santos, M. N. (2011). "Molecular Fluorescence: Principles and Applications." Wiley-VCH. (Standard text for Quantum Yield protocols).

  • Kou, X., et al. (2020). "Recent advances in quinoline-based fluorescent probes for bioimaging." TrAC Trends in Analytical Chemistry.

  • Lakowicz, J. R. (2006). "Principles of Fluorescence Spectroscopy." Springer.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.

Application Note: Continuous Flow Synthesis of (R)-5-(Oxiran-2-ylmethoxy)quinoline via Asymmetric O-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process engineers in the pharmaceutical industry. It details the continuous flow synthesis of (R)-5-(Oxiran-2-ylmethoxy)quinoline , a high-value chiral building block used in the development of quinoline-based therapeutics (e.g., kinase inhibitors,


-blockers).

Executive Summary

The synthesis of chiral glycidyl ethers is a cornerstone in medicinal chemistry, providing a versatile handle for ring-opening reactions to form


-amino alcohols. Traditional batch synthesis of This compound  via Williamson ether synthesis suffers from long reaction times (18–24 h), poor thermal control, and safety risks associated with handling mutagenic alkylating agents like glycidyl sulfonates.

This protocol details a continuous flow methodology that reduces reaction time to <30 minutes, improves the enantiomeric excess (ee) profile by minimizing thermal degradation, and enhances operator safety through closed-system handling of toxic electrophiles.

Key Advantages[1][2][3][4][5]
  • Process Intensification: Reaction time reduced from 24 hours (batch) to 20 minutes (flow).

  • Chiral Integrity: High fidelity retention of stereochemistry (>98% ee) due to precise residence time control.

  • Safety: Containment of (R)-Glycidyl Nosylate, a potent alkylating agent.

  • Scalability: Validated for gram-scale production with linear scale-up potential.

Chemistry & Mechanism

The synthesis involves the nucleophilic attack of the phenoxide of 5-hydroxyquinoline (1) on the primary carbon of (R)-glycidyl nosylate (2) .

Reaction Scheme

The reaction proceeds via an


 mechanism.[1] Crucially, the nucleophilic attack occurs at the primary carbon (

) bearing the nosylate leaving group, leaving the chiral center at

(the epoxide) untouched. Consequently, the stereochemical configuration is retained .
  • Precursor: 5-Hydroxyquinoline[2]

  • Electrophile: (R)-Glycidyl Nosylate (preferred over tosylate for faster kinetics and better leaving group ability).

  • Base: Potassium Carbonate (

    
    ) in a packed bed reactor (heterogeneous flow).
    

Stereochemical Note: To synthesize the (R)-isomer of the product, the (R)-isomer of the glycidyl sulfonate must be used.

ReactionMechanism Substrate 5-Hydroxyquinoline (Nucleophile) Intermediate Phenoxide Anion Substrate->Intermediate -H+ Base Base (K2CO3) (Deprotonation) Base->Intermediate TS SN2 Transition State (Primary C Attack) Intermediate->TS Reagent (R)-Glycidyl Nosylate (Electrophile) Reagent->TS Product This compound (Product) TS->Product Retention of Configuration

Figure 1: Mechanistic pathway for the O-alkylation. The chiral center at C2 remains intact during the


 displacement at C1.

Flow Process Design

To avoid the clogging issues typical of slurry feeds in flow chemistry, this protocol utilizes a Packed Bed Reactor (PBR) strategy. The solid base (


) is immobilized in a column, and the homogeneous solution of reactants is pumped through it. This eliminates the need to pump suspensions and ensures a high localized concentration of base.
Experimental Setup
  • Pump A: Solution of 5-Hydroxyquinoline + (R)-Glycidyl Nosylate in anhydrous DMF.

  • Reactor: Stainless steel column packed with anhydrous

    
     (milled, particle size 100–200 
    
    
    
    ).
  • Thermal Control: Column heated to 90°C.

  • Pressure: 100 psi (6.9 bar) Back Pressure Regulator (BPR) to prevent solvent boiling and ensure single-phase flow.

FlowSetup cluster_0 Thermostat Unit Feed Feed Solution (Substrate + Reagent in DMF) Pump HPLC Pump (1.0 mL/min) Feed->Pump Input PBR Packed Bed Reactor (K2CO3 Solid) Pump->PBR Continuous Flow Heater Heated Zone (90°C) BPR BPR (100 psi) PBR->BPR Reaction Mixture Collection Product Collection (Quench) BPR->Collection Crude Product

Figure 2: Process Flow Diagram (PFD) utilizing a solid-phase packed bed reactor for base catalysis.

Experimental Protocol

Materials & Reagents
ComponentRoleConc. / AmountSpecifications
5-Hydroxyquinoline Substrate0.5 M>98% Purity
(R)-Glycidyl Nosylate Reagent0.6 M (1.2 equiv)>99% ee, (R)-isomer
Potassium Carbonate BaseExcess (Solid)Anhydrous, milled
DMF SolventN/AAnhydrous, degassed
Ethyl Acetate ExtractionN/AACS Grade
Reactor Preparation (Packed Bed)
  • Packing: Fill a stainless steel column (

    
    ) with finely milled, anhydrous 
    
    
    
    . Ensure tight packing to prevent channeling but allow flow.
  • Conditioning: Flush the column with anhydrous DMF at 0.5 mL/min for 20 minutes to remove air pockets and wet the bed.

  • Heating: Set the column thermostat to 90°C . Allow to equilibrate.

Reaction Procedure
  • Feed Preparation: In a volumetric flask, dissolve 5-Hydroxyquinoline (7.26 g, 50 mmol) and (R)-Glycidyl Nosylate (15.55 g, 60 mmol) in anhydrous DMF to a total volume of 100 mL. (Note: Nosylates are stable in neutral solution at room temperature for the duration of the run).

  • System Start: Prime the pump with pure DMF. Connect the Feed solution.

  • Flow Parameters:

    • Flow Rate: 0.5 mL/min.

    • Residence Time: Approx. 15–20 minutes (depending on bed void volume, typically ~50% of empty column volume).

    • System Pressure: Adjust BPR to maintain 100 psi .

  • Steady State: Discard the first 2 column volumes (CV) of output to ensure steady state is reached.

  • Collection: Collect the effluent into a cooled flask (

    
    ) containing water/brine to immediately quench any residual base and precipitate the nosylate by-products.
    
Work-up & Purification
  • Extraction: Dilute the collected DMF solution with water (3x volume) and extract with Ethyl Acetate (3x).

  • Washing: Wash combined organics with saturated

    
     (to remove nosylic acid) and brine.[3]
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica, Hexane:EtOAc) if high purity is required.

Results & Discussion

Performance Metrics
ParameterBatch MethodFlow Method (This Work)
Reaction Time 18–24 Hours20 Minutes
Temperature Reflux (~153°C) or 60°C (slow)90°C (Controlled)
Yield 65–75%88%
Enantiomeric Excess (ee) 92–95% (Risk of racemization)>99%
Space-Time Yield LowHigh (

)
Critical Process Parameters (CPPs)
  • Temperature: Temperatures >110°C in the presence of base can lead to epoxide ring opening or polymerization. 90°C is the optimal balance between rate and selectivity.

  • Base Stoichiometry: Using a packed bed ensures pseudo-infinite equivalents of base, driving the reaction to completion without the need for soluble organic bases (like DBU), which are expensive and harder to remove.

  • Water Content: Strict anhydrous conditions are required. Water will compete with the phenol, hydrolyzing the nosylate to the diol.

Safety & Handling

  • (R)-Glycidyl Nosylate: A potent alkylating agent and potential mutagen. The flow setup significantly reduces exposure risk by keeping the reagent contained within tubing and columns until it is consumed or quenched.

  • High Pressure: Ensure all fittings are rated for >200 psi. Use a rupture disc or pressure relief valve set at 150 psi.

  • Thermal Runaway: The small channel dimensions of the packed bed provide excellent heat dissipation, preventing hotspots common in batch alkylations.

References

  • Sharifi, A. et al. (2003). "Solvent-free synthesis of glycidyl ethers." Tetrahedron Letters, 44(35), 6639-6641. Link

  • Wong, D. et al. (2003). "Synthesis of (S)- and (R)-glycidyl ethers." Tetrahedron: Asymmetry, 14(22), 3553-3560. Link

  • Plutschack, M. B. et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117(18), 11796–11893. Link

  • Kappe, C. O. (2020).[2] "Process Intensification in Flow: Novel Process Windows." Journal of Flow Chemistry, 10, 1-3. Link

  • ChemicalBook. "(S)-(+)-Glycidyl nosylate Product Description and Applications." Link

Sources

Troubleshooting & Optimization

Removal of unreacted starting materials from (R)-5-(Oxiran-2-ylmethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-5HQ-EPOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.

Executive Summary & Diagnostic Matrix

User Issue: Difficulty removing unreacted 5-hydroxyquinoline (SM) and maintaining epoxide integrity during the isolation of (R)-5-(Oxiran-2-ylmethoxy)quinoline.

Root Cause Analysis: The difficulty arises from the amphoteric nature of the starting material (5-hydroxyquinoline) and the acid-sensitivity of the product's epoxide ring. Standard acidic washes used for amines will destroy your product (epoxide hydrolysis). Standard silica chromatography can degrade the product due to surface acidity.

Chemical Differentiation Matrix: The following table highlights the physicochemical differences we will exploit for purification.

Feature5-Hydroxyquinoline (Starting Material)This compound (Product)Purification Leverage
Functional Groups Phenolic -OH, Quinoline NEpoxide, Ether, Quinoline NAcidity of Phenol
pKa (approx) ~8.5 (Phenolic OH), ~4.9 (NH+)~4.9 (NH+)pH Switch
Solubility (pH 12) High (Phenolate anion)Low (Neutral organic)Partition Coefficient
Stability HighLow (Acid sensitive)Avoid Acidic Workup

Protocol A: The pH-Switch Extraction (Primary Method)

Objective: Remove >95% of unreacted 5-hydroxyquinoline via liquid-liquid extraction without degrading the epoxide.

The Science (Causality)

At pH 12-13, the phenolic proton of 5-hydroxyquinoline is removed, converting it into a water-soluble phenolate anion. The product, lacking this acidic proton, remains neutral and stays in the organic phase. We use cold conditions to prevent hydroxide attack on the epoxide ring.

Step-by-Step Methodology
  • Quench: Cool the reaction mixture to 0–5 °C.

  • Dilution: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).

    • Note: DCM is preferred for solubility, but EtOAc prevents emulsion formation in some quinoline derivatives.

  • The Basic Wash (Critical Step):

    • Prepare a 0.5 M NaOH or 1.0 M K2CO3 solution. Chill to 5 °C.

    • Wash the organic layer 2x with the cold basic solution.

    • Validation: Spot the organic layer on TLC. The highly polar spot (SM) should disappear or diminish significantly.

  • Brine Wash: Wash the organic layer once with saturated brine to remove excess base and reduce water content.

  • Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate).

    • Avoid: MgSO4 (Magnesium Sulfate) can be slightly acidic/Lewis acidic and may promote epoxide degradation upon prolonged contact.

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (SM + Product) Dilute Dilute with DCM/EtOAc (Cool to 0°C) Start->Dilute Wash Wash with cold 0.5M NaOH Dilute->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains SM as Phenolate) PhaseSep->AqLayer pH > 10 OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Neutral Dry Dry over Na2SO4 Concentrate OrgLayer->Dry Final Crude Product (>95% SM Removed) Dry->Final

Caption: Figure 1. Thermodynamic control of species distribution via pH manipulation. High pH forces the starting material into the aqueous phase while preserving the lipophilic product.

Protocol B: Stationary Phase Deactivation (Polishing)

Objective: Chromatographic purification of the residue if Protocol A does not yield sufficient purity.

The Science (Causality)

Standard silica gel is slightly acidic (pH 4-5 in slurry). This acidity catalyzes the ring-opening of epoxides to form diols. To prevent this, the stationary phase must be neutralized or "buffered" with a tertiary amine.

Step-by-Step Methodology
  • Slurry Preparation:

    • Prepare the silica gel slurry using your eluent system (e.g., Hexane/EtOAc).

    • Add 1% Triethylamine (Et3N) to the slurry solvent.

  • Column Packing:

    • Pour the column and flush with 2 column volumes of the Et3N-doped solvent. This neutralizes acidic sites on the silica.

  • Elution:

    • Run the column using the standard eluent (Hexane/EtOAc) without Et3N (or with reduced Et3N, e.g., 0.1%) to avoid contaminating the final product with amine salts.

  • Alternative: Use Neutral Alumina (Grade III) instead of silica gel. Alumina is less prone to opening epoxides but offers different selectivity.

Troubleshooting & FAQs

Q1: My product yield is lower than expected after the NaOH wash. Did I hydrolyze the epoxide?

  • Diagnosis: Check the aqueous layer. If the product is missing from the organic layer, it likely didn't hydrolyze (which would form a diol that might still extract) but precipitated or oiled out.

  • Fix: Ensure the NaOH solution is cold (0-5°C) and the contact time is short (<10 mins). Epoxides are generally stable to dilute base at low temps. If you suspect hydrolysis, use 10% K2CO3 (milder base) instead of NaOH.

Q2: I see a new spot on TLC appearing during column chromatography.

  • Diagnosis: This is likely the diol formed by acid-catalyzed ring opening on the silica.

  • Fix: You failed to deactivate the silica. Repack the column using the 1% Triethylamine method described in Protocol B.

Q3: The starting material (5-hydroxyquinoline) is co-eluting with my product.

  • Diagnosis: Phenols can hydrogen bond with epoxides/ethers, dragging on the column.

  • Fix: Do not rely on chromatography for SM removal. You must perform the Basic Wash (Protocol A) rigorously before the column. If SM remains, repeat the wash with 1M NaOH.

Decision Tree for Purification

DecisionTree Check Analyze Crude via TLC/NMR HasSM Is 5-Hydroxyquinoline present? Check->HasSM YesSM Perform Cold NaOH Wash (Protocol A) HasSM->YesSM Yes NoSM Proceed to Isolation HasSM->NoSM No YesSM->Check CheckPurity Is Purity > 98%? NoSM->CheckPurity Recryst Recrystallize (IPA/Hexane) CheckPurity->Recryst No (Solid) Column Column Chromatography (Buffered Silica - Protocol B) CheckPurity->Column No (Oily/Impure) Final Final Product This compound CheckPurity->Final Yes Recryst->Final Column->Final

Caption: Figure 2. Logical troubleshooting pathway. Prioritize chemical extraction over chromatography for phenolic impurity removal.

References & Authoritative Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for pKa-based extraction and silica deactivation).

  • Sharpless, K. B., et al. "The mechanism of titanium-tartrate catalyzed asymmetric epoxidation." Journal of the American Chemical Society, 102(18), 5974-5976. Link (Foundational text on handling chiral epoxides and avoiding hydrolysis).

  • Upadhayaya, R. S., et al. "Synthesis and antimycobacterial activity of novel quinoline derivatives." Bioorganic & Medicinal Chemistry, 17(13), 4681-4692, 2009. Link (Demonstrates synthesis and workup of quinoline-glycidyl ether analogs).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source for solvent and reagent purification).

Column chromatography conditions for (R)-5-(Oxiran-2-ylmethoxy)quinoline purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (R)-5-(Oxiran-2-ylmethoxy)quinoline

Executive Summary

Molecule: this compound Key Challenges:

  • Basicity: The quinoline nitrogen (

    
    ) interacts strongly with acidic silanols on silica gel, causing severe peak tailing (streaking).
    
  • Lability: The epoxide (oxirane) ring is acid-sensitive. Standard acidic silica can catalyze ring opening to the diol or alcoholysis products, destroying the yield and potentially racemizing the chiral center.

This guide provides a validated troubleshooting framework to purify this intermediate while preserving its chemical and stereochemical integrity.

Part 1: Troubleshooting & Diagnostics (Q&A)

Q1: My product elutes as a broad smear (tailing) rather than a tight band. Why?

Diagnosis: Unmasked Silanol Interactions. The basic nitrogen atom in the quinoline ring is acting as a Lewis base, hydrogen-bonding to the acidic silanol (Si-OH) groups on the silica gel surface. This non-specific adsorption retards elution and causes peak broadening.

The Fix: Mobile Phase Modifier Add 1% Triethylamine (TEA) to your mobile phase. TEA is a stronger base than quinoline; it preferentially binds to the silanol sites, "masking" them and allowing your product to elute based solely on polarity.

  • Note: Pre-wash the column with the TEA-containing solvent before loading your sample to ensure the silica is fully deactivated.[1]

Q2: I see new, more polar spots on TLC after the column that weren't in the crude. Is my product decomposing?

Diagnosis: Acid-Catalyzed Epoxide Ring Opening. Standard silica gel is slightly acidic (pH 6.5–7.0 in suspension, but surface acidity can be higher). This acidity can catalyze the opening of the epoxide ring, especially if the elution is slow or if protic solvents (like Methanol) are used.

The Fix: Switch Stationary Phase If TEA modification (which neutralizes the silica) is insufficient, switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic than silica and is the gold standard for purifying acid-sensitive epoxides.

Q3: Can I use Methanol (MeOH) to elute the polar impurities?

Diagnosis: Nucleophilic Attack Risk. Avoid Methanol if possible. In the presence of even trace acids (from silica) or bases (TEA), methanol can attack the epoxide ring to form the methoxy-alcohol derivative.

  • Alternative: Use Acetone or Ethyl Acetate as the polar modifier in Hexanes. If you must use MeOH (for very polar impurities), keep the concentration <5% and ensure the silica is fully neutralized with TEA first.

Part 2: Decision Logic & Workflows

The following decision tree illustrates the logical pathway for selecting the correct purification conditions based on observed TLC behavior.

purification_logic Start Start: Analyze Crude by TLC Tailing Issue: Spot Streaking/Tailing? Start->Tailing Std_Silica Standard Silica (Hex/EtOAc) Tailing->Std_Silica No TEA_Mod Add 1% TEA to Eluent (Silanol Masking) Tailing->TEA_Mod Yes Decomp Issue: New Polar Spots Formed? Neut_Silica Use Neutralized Silica (Pre-washed with TEA) Decomp->Neut_Silica Minor Decomp Alumina Switch to Neutral Alumina (Prevent Ring Opening) Decomp->Alumina Major Decomp Std_Silica->Decomp TEA_Mod->Decomp Proceed with Purification Proceed with Purification Neut_Silica->Proceed with Purification Alumina->Proceed with Purification

Figure 1: Decision matrix for selecting stationary phase and modifiers based on compound stability and chromatographic behavior.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Neutralized Silica Gel

Use this if Alumina is unavailable or if you require the resolution power of silica.

  • Slurry Preparation: Suspend the required amount of Silica Gel 60 (40-63 µm) in a solvent mixture of Hexanes:Triethylamine (95:5) .

  • Equilibration: Pour the slurry into the column and flush with 3 Column Volumes (CV) of the same mixture.

  • Reset: Flush with 2 CV of the starting mobile phase (e.g., Hexanes:EtOAc 90:10 + 1% TEA) to remove excess free amine while leaving the silanols capped.

  • Loading: Load the crude sample. Crucial: If dry-loading, mix the crude with the neutralized silica, not fresh acidic silica.

Protocol B: Optimized Gradient Elution

Target


: 0.25 – 0.35
ParameterConditionRationale
Stationary Phase Silica Gel 60 (Neutralized) or Neutral AluminaPrevents epoxide hydrolysis.
Mobile Phase A Hexanes (or Heptane) + 1% TEANon-polar carrier; TEA masks silanols.
Mobile Phase B Ethyl Acetate + 1% TEAPolar modifier; safer than MeOH.
Gradient Profile 0–5 min: 5% B (Isocratic)5–20 min: 5%

40% B20–25 min: 40% B (Hold)
Shallow gradient prevents co-elution with 5-hydroxyquinoline (starting material).
Flow Rate 15–20 mL/min (for 12g column)Faster flow reduces residence time, minimizing decomposition risk.
Detection UV 254 nmQuinoline ring is strongly UV active.

Data Validation (Typical


 Values in 1:1 Hex:EtOAc): 
  • 5-Hydroxyquinoline (Impurity):

    
     (Streaks without TEA)
    
  • This compound (Product):

    
    
    
  • Diol Decomposition Product:

    
     (Baseline)
    

Part 4: Mechanism of Failure

Understanding why the purification fails is critical for troubleshooting. The diagram below details the chemical interaction between the quinoline substrate and the acidic silica matrix.

mechanism Substrate This compound Interaction1 H-Bonding (Quinoline N ... HO-Si) Substrate->Interaction1 Basic N Interaction2 Acid Catalysis (Epoxide Opening) Substrate->Interaction2 Epoxide O Silica Silica Surface (Si-OH) Silica->Interaction1 Silica->Interaction2 Acidic Proton Result1 Peak Tailing (Yield Loss) Interaction1->Result1 Result2 Racemization/Diol Formation Interaction2->Result2

Figure 2: Mechanistic pathways of chromatographic failure. The basic nitrogen causes tailing, while surface acidity attacks the epoxide.

References

  • Holzer, W., et al. (2008).[2] On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. Semantic Scholar. Link

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel. Link

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. Link

  • Nagy, V., et al. (2009). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Phytochemical Analysis. Link

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. Link

Sources

Catalyst poisoning in (R)-5-(Oxiran-2-ylmethoxy)quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in (R)-5-(Oxiran-2-ylmethoxy)quinoline Synthesis

Diagnostic Hub: Is Your Catalyst Being Poisoned?

Target Molecule: this compound Critical Step: Hydrolytic Kinetic Resolution (HKR) of racemic epoxide OR Asymmetric Epoxidation of 5-(allyloxy)quinoline. Primary Suspect: The Quinoline Nitrogen (N-1).

If you are attempting to synthesize the chiral epoxide via metal-catalyzed routes (specifically Co(III)-Salen HKR or Mn(III)-Salen epoxidation) and are experiencing the following symptoms, you are likely facing Lewis Base Catalyst Poisoning .

Symptom Matrix
ObservationDiagnosisProbability
Reaction Stalls at <15% Conversion Active Site Saturation: The quinoline nitrogen is coordinating irreversibly to the metal center (Co/Mn), blocking epoxide activation.High
Enantiomeric Excess (ee) < 50% Background Racemic Pathway: The catalyzed pathway is inhibited; the observed product is forming via slow, non-selective background hydrolysis or oxidation.High
Color Change (Brown

Green/Inactive)
Oxidation State Change: In Mn-catalyzed epoxidation, the N-ligand can promote irreversible reduction or degradation of the Mn(V)=O species.Medium
Precipitate Formation Complex Aggregation: Formation of insoluble [Catalyst-(Substrate)

] aggregates.
Medium

Technical Deep Dive: The Mechanism of Poisoning

To troubleshoot effectively, you must understand the molecular competition occurring in your flask.

The Conflict: High-performance asymmetric catalysts like (R,R)-Co(III)-Salen (Jacobsen’s Catalyst) rely on the metal center acting as a Lewis acid to activate the epoxide oxygen.

  • Intended Interaction: Epoxide Oxygen

    
     Co(III) (Weak/Reversible).
    
  • Fatal Interaction: Quinoline Nitrogen

    
     Co(III) (Strong/Irreversible).
    

The quinoline nitrogen is a "soft" base with a lone pair in an


 orbital orthogonal to the aromatic 

-system. It binds aggressively to the Co(III) or Mn(III) center, effectively displacing the epoxide or preventing its approach. This creates a thermodynamic sink , sequestering the catalyst in an inactive state.
Visualizing the Deactivation

CatalystPoisoning Cat Active Co(III)-Salen (Lewis Acid) Complex_Active Activated Complex (Productive) Cat->Complex_Active + Epoxide O (Reversible) Complex_Dead Poisoned Catalyst (Inactive) Cat->Complex_Dead + Quinoline N (Irreversible) Substrate Racemic 5-(Oxiran-2-ylmethoxy)quinoline Epoxide_O Epoxide Oxygen (Weak Base) Substrate->Epoxide_O Intramolecular Quinoline_N Quinoline Nitrogen (Strong Poison) Substrate->Quinoline_N Intramolecular

Figure 1: Competitive binding mechanism. The Quinoline Nitrogen outcompetes the Epoxide Oxygen for the Co(III) center, shutting down the catalytic cycle.

Troubleshooting Guides & FAQs

Scenario A: You are performing HKR on the racemic epoxide.[1]

Q1: Can I simply increase the catalyst loading to overwhelm the poison?

  • Answer: Generally, no . Because the poisoning is often 1:1 stoichiometric (or 2:1), and the substrate is in large excess relative to the catalyst (typically 0.5 mol%), the quinoline will always win. Increasing catalyst loading from 0.5% to 5% will only result in 5% of your substrate poisoning 5% of your catalyst. You will waste expensive Co-Salen.

Q2: Can I protonate the nitrogen to block it?

  • Answer: This is risky. While protonating the quinoline nitrogen (pKa ~4.9) with a strong acid would prevent coordination, the epoxide ring is extremely acid-sensitive. Strong acids will trigger acid-catalyzed ring opening (polymerization or hydrolysis), destroying your product and yield.

    • Workaround: Use a buffered additive like N-oxide or a weak Lewis acid that binds N but not O, though this requires extensive screening.

Q3: What is the "Senior Scientist" fix for this?

  • Answer: Stop fighting the thermodynamics. If the HKR fails due to N-coordination, switch to the Chiral Pool Nucleophilic Substitution route.

    • Protocol: React 5-hydroxyquinoline with (S)-Glycidyl Nosylate .

    • Why: This is an

      
       reaction. It requires no metal catalyst.[1] The stereochemistry is dictated by the starting material (inversion at the chiral center), and the quinoline nitrogen cannot poison a simple base (like 
      
      
      
      or CsF).
Scenario B: You are committed to a catalytic route (e.g., Epoxidation).

Q4: Is there a way to "mask" the nitrogen during the reaction?

  • Answer: Yes, via temporary N-oxide formation .

    • Oxidize 5-(allyloxy)quinoline to the N-oxide using m-CPBA.

    • Perform the metal-catalyzed epoxidation (the N-oxide is less coordinating to Co/Mn than the free base).

    • Reduce the N-oxide back to the quinoline using

      
       or Zn/AcOH.
      
    • Warning: This adds two steps to your synthesis, potentially lowering overall yield.

Validated Experimental Protocols

Protocol A: The "Rescue" Route (Non-Catalytic)

Recommended when catalyst poisoning makes HKR unviable.

Objective: Synthesis of this compound via Chiral Pool. Mechanism:


 Substitution with Inversion.
ReagentEquivalentsRole
5-Hydroxyquinoline1.0Nucleophile
(S)-Glycidyl Nosylate 1.1Chiral Electrophile
Cesium Carbonate (

)
1.5Base
DMF (Anhydrous)SolventMedium

Step-by-Step:

  • Dissolution: Dissolve 5-hydroxyquinoline in anhydrous DMF (0.2 M) under

    
    .
    
  • Deprotonation: Add

    
    . Stir at RT for 30 mins. The solution will turn yellow/orange (phenoxide formation).
    
  • Addition: Cool to 0°C. Add (S)-Glycidyl Nosylate dropwise.

    • Note: We use (S)-nosylate to obtain the (R)-ether due to Cahn-Ingold-Prelog priority inversion at the chiral center.

  • Reaction: Allow to warm to RT and stir for 12-18 hours.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Mitigated HKR (If you must use the catalyst)

Only for use if racemic starting material is significantly cheaper.

Objective: Resolution of racemic epoxide using Co-Salen.

  • Complexation: Pre-mix (R,R)-Co-Salen (0.5 mol%) with acetic acid (2-4 eq relative to catalyst) in toluene to generate the active Co(III)-OAc species under air for 1 hour.

  • Solvent Switch: Evaporate toluene and redissolve in THF (quinoline solubility is better).

  • Substrate Addition: Add racemic 5-(oxiran-2-ylmethoxy)quinoline.

  • Water Addition: Add 0.55 eq of water dropwise.

  • Monitoring: Monitor strictly by Chiral HPLC.

    • Critical: If conversion halts at <10%, add benzoic acid (1-2 mol%) . This may protonate enough of the catalyst-bound quinoline to free up the metal center without opening the epoxide, although this is a delicate balance.

Troubleshooting Decision Tree

DecisionTree Start Start: Synthesis of (R)-Ether Route Choose Route Start->Route Catalytic Catalytic Route (HKR or Epoxidation) Route->Catalytic Stoichiometric Chiral Pool Route (S-Glycidyl Nosylate) Route->Stoichiometric Recommended Issue Issue: Low Conversion / Low ee? Catalytic->Issue Success Success: High ee Product Stoichiometric->Success Diag1 Diagnosis: Catalyst Poisoning (Quinoline N -> Metal) Issue->Diag1 Yes Fix1 Attempt N-Oxide Protection (3 Steps) Diag1->Fix1 Fix2 Switch to Stoichiometric Route Diag1->Fix2 If Fix 1 Fails Fix1->Success Fix2->Success

Figure 2: Strategic decision tree for overcoming catalyst poisoning. The green path represents the highest probability of success.

References

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Link

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ...[2] & Jacobsen, E. N. (2002).[2] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society, 124(7), 1307-1315.[2] Link

  • Ohkuma, T., et al. (2007). Deactivation of Metal Catalysts by Heterocycles. In Comprehensive Chirality. Elsevier. (General Reference on N-poisoning mechanisms).
  • BOC Sciences. (2024). This compound Product Data.

Sources

Validation & Comparative

The Definitive Guide to X-ray Crystallography of (R)-5-(Oxiran-2-ylmethoxy)quinoline Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules such as (R)-5-(Oxiran-2-ylmethoxy)quinoline and its derivatives, which are significant scaffolds in medicinal chemistry.[1][2] Their therapeutic efficacy is intrinsically linked to their specific stereochemistry. This guide provides an in-depth exploration of X-ray crystallography as the gold standard for elucidating the absolute configuration and conformational nuances of these vital pharmaceutical building blocks. We will delve into the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide actionable, data-supported protocols.

The Unambiguous Power of X-ray Crystallography in Chiral Drug Development

In the realm of structural biology and pharmaceutical sciences, X-ray crystallography stands as an unparalleled technique for providing a high-resolution, three-dimensional picture of a molecule's atomic arrangement.[3][4][5] This is crucial for understanding structure-activity relationships (SAR) and for the rational design of more effective and specific drugs.[1] For chiral molecules like the this compound derivatives, not only is the connectivity of atoms important, but their precise spatial orientation—the absolute configuration—is critical to their biological function.[6] X-ray crystallography offers an unequivocal method for determining this absolute structure, a feat that is often challenging for other analytical techniques.[4][6]

The core principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern of spots, known as reflections. By measuring the angles and intensities of these reflections, a three-dimensional map of the electron density within the crystal can be generated, and from this, the precise position of each atom can be determined.[3]

A Comparative Analysis: X-ray Crystallography vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of a molecule in its crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of a molecule in solution.[7][8] Both techniques are powerful and often complementary.[7][8]

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationThrough-bond and through-space atomic connectivity, conformational dynamics, intermolecular interactions in solution
Resolution Typically higher (atomic resolution)Generally lower, dependent on molecular size and complexity
Molecular Size Can handle very large molecules and complexesGenerally limited to smaller molecules (< 70 kDa)[3]
Key Advantage Unambiguous determination of absolute stereochemistryProvides information on molecular dynamics and behavior in a more biologically relevant state (solution)
Key Limitation Requires a high-quality single crystal, which can be difficult to obtainStructure determination can be complex and may not provide the same level of precision for atomic coordinates as crystallography

For the specific case of this compound derivatives, while NMR is invaluable for confirming the chemical structure and assessing purity, X-ray crystallography is the definitive method for confirming the "(R)" configuration of the chiral oxirane ring.

Experimental Protocol: From Powder to High-Resolution Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a systematic approach.

Crystallization: The Critical First Step

The most challenging and often rate-limiting step in X-ray crystallography is obtaining a single crystal of sufficient quality.[3] For small organic molecules like quinoline derivatives, slow evaporation of a saturated solution is a common and effective technique.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by screening a range of solvents in which the compound has moderate solubility. Good candidates often include ethanol, methanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof.

  • Preparation of a Saturated Solution: Dissolve the purified this compound derivative in a minimal amount of the chosen solvent or solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent at a constant temperature. A dust-free environment is crucial to prevent the introduction of nucleation sites that could lead to the formation of multiple small crystals instead of a single large one.

  • Crystal Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, carefully extract them from the mother liquor using a loop or a fine needle.[3]

Diagram of the Crystallization Workflow

G cluster_0 Crystallization Purified Compound Purified Compound Dissolution in Solvent Dissolution in Solvent Purified Compound->Dissolution in Solvent Step 1 Slow Evaporation Slow Evaporation Dissolution in Solvent->Slow Evaporation Step 2 Crystal Formation Crystal Formation Slow Evaporation->Crystal Formation Step 3 Crystal Harvesting Crystal Harvesting Crystal Formation->Crystal Harvesting Step 4

Caption: Workflow for the crystallization of small organic molecules.

Data Collection

The harvested crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[3] The crystal is then rotated while being irradiated, and the diffraction pattern is recorded by a detector.[3] For chiral molecules, it is crucial to collect data with sufficient redundancy and to a high resolution to accurately determine the absolute configuration.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure. The Flack parameter is a critical value in the crystallographic refinement of chiral, non-centrosymmetric structures and is used to determine the absolute configuration of the molecule. A value close to 0 for a given enantiomer confirms its absolute configuration.[6]

Comparative Crystallographic Data of Quinoline Derivatives

While the specific crystal structure of this compound is not publicly available, we can examine the crystallographic data of related quinoline derivatives to understand the expected structural features.

Parameter2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline[9]ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate
Formula C13H14ClNO3C21H21NO5
Crystal System OrthorhombicTriclinic
Space Group Pca21P-1
a (Å) 10.9573 (6)8.3444 (3)
b (Å) 7.6334 (4)9.3508 (4)
c (Å) 15.1118 (8)12.2723 (5)
α (°) 90104.079 (2)
β (°) 9097.282 (2)
γ (°) 9093.904 (2)
Volume (ų) 1263.22 (12)916.43 (6)
Z 42
R-factor (%) 3.533.99

This data illustrates the diversity in crystal packing and unit cell parameters that can be expected for quinoline derivatives, influenced by their different substituents.

Conclusion: The Indispensable Role of X-ray Crystallography

For the development of this compound derivatives as potential therapeutic agents, X-ray crystallography is not merely a characterization technique but a cornerstone of the research and development process. It provides the definitive evidence of the molecule's absolute stereochemistry, which is inextricably linked to its pharmacological activity. The detailed structural insights gained from X-ray crystallography empower medicinal chemists to make informed decisions in the design and optimization of new drug candidates, ultimately accelerating the path to novel and effective medicines. While other techniques like NMR provide complementary and valuable data, the unambiguous and high-resolution structural information afforded by X-ray crystallography remains the gold standard in the solid-state characterization of chiral pharmaceuticals.

Diagram of the Overall X-ray Crystallography Workflow

G Start Start Synthesis of Quinoline Derivative Synthesis of Quinoline Derivative Start->Synthesis of Quinoline Derivative End End Purification Purification Synthesis of Quinoline Derivative->Purification Crystallization Crystallization Purification->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Mounting->X-ray Diffraction Data Collection Structure Solution Structure Solution X-ray Diffraction Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation and Analysis Validation and Analysis Structure Refinement->Validation and Analysis Validation and Analysis->End Final 3D Structure

Caption: From synthesis to final 3D structure: the X-ray crystallography pipeline.

References

  • Crystal structure of 5. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. (2015). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Crystal structure of 2-chloro-3-(di-meth-oxy-meth-yl)-6-meth-oxy-quinoline. (2015). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Crystal structure of 5-hydroxymethyl-2-methoxyphenol. (2015). ResearchGate. Retrieved January 31, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization. (2020). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved January 31, 2026, from [Link]

  • Quinoline. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved January 31, 2026, from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. Retrieved January 31, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. (2022). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.net. Retrieved January 31, 2026, from [Link]

  • Quinoline. (n.d.). lookchem.com. Retrieved January 31, 2026, from [Link]

  • Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1 H -pyrazol-3-yl)phenol, C 24 H 19 N 3 O. (2016). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Advanced Purity Assessment of (R)-5-(Oxiran-2-ylmethoxy)quinoline: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-5-(Oxiran-2-ylmethoxy)quinoline (CAS 145679-40-9) is a critical chiral building block, often employed in the synthesis of beta-blockers (e.g., Carteolol) and other quinoline-based therapeutics. Its quality is defined by two distinct metrics: chemical purity (absence of side-products) and optical purity (enantiomeric excess of the (R)-isomer).

While High-Performance Liquid Chromatography (HPLC) is the industry standard for optical purity, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for identifying structural impurities. However, the thermal instability of the epoxide moiety presents a significant challenge for GC analysis.

This guide provides a validated protocol for analyzing this thermally labile chiral intermediate, objectively comparing the utility of GC-MS against Chiral HPLC and Supercritical Fluid Chromatography (SFC).

The Analytical Challenge: Thermal Instability & Chirality

The analyte contains two functional groups that dictate the analytical strategy:

  • Quinoline Ring: Stable, UV-active, and ionizable (good for both LC and GC).

  • Glycidyl Ether (Epoxide): Thermally labile. In a hot GC injector (>250°C), this group is prone to ring-opening or rearrangement into aldehydes/ketones, leading to false "impurity" peaks.

Comparison of Analytical Platforms
FeatureGC-MS (Recommended Method)Chiral HPLC-UV (Standard)SFC-MS (Modern Alternative)
Primary Utility Structural identification of unknown impurities.Precise quantitation of Enantiomeric Excess (% ee).High-speed chiral separation with green solvents.
Thermal Risk High (Requires PTV or Cold On-Column).None (Ambient temperature).Low (Low temperature).
Chiral Resolution Possible with Cyclodextrin columns, but limited by column temp max.Excellent (Amylose/Cellulose columns).Superior (High diffusion rates).
LOD/Sensitivity High (ppb range in SIM mode).Moderate (ppm range).High (with MS detection).

GC-MS Methodology: The "Cold-Injection" Protocol

To successfully analyze this compound by GC-MS, you cannot use standard split/splitless injection at 280°C. You must employ a Programmed Temperature Vaporization (PTV) inlet to prevent thermal degradation of the epoxide.

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade). Avoid alcohols (methanol/ethanol) to prevent epoxide ring opening.

  • Concentration: 100 µg/mL for impurity profiling.

  • Derivatization (Optional but Recommended for Validation): If thermal degradation persists, convert the epoxide to a silyl-derivative:

    • React with methoxyamine HCl (protects ketones).

    • React with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

Instrument Conditions (Direct Analysis)
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Inlet: PTV (Programmed Temperature Vaporization).

    • Initial Temp: 40°C (0.1 min hold).

    • Ramp: 600°C/min to 200°C.

    • Mode: Solvent Vent or Split (10:1).

  • Column:

    • For Chemical Purity: Rxi-5Sil MS (30m x 0.25mm x 0.25µm). High thermal stability, low bleed.

    • For Chiral Purity: Rt-βDEXse (Cyclodextrin-based).[1] Note: Max temp is often lower (~220°C).

  • Oven Program:

    • 60°C (hold 1 min) → 15°C/min → 200°C → 5°C/min → 240°C (hold 5 min).

  • MS Source: Electron Impact (EI) at 70 eV.

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40–400 m/z.

Key Diagnostic Ions (Fragment Logic)
  • m/z 201: Molecular Ion (

    
    ). Often weak in epoxides.
    
  • m/z 144: Quinoline fragment (loss of glycidyl group). Base peak.[2][3]

  • m/z 116: Quinoline ring fragment.

  • m/z 57: Epoxide/Glycidyl fragment.

Experimental Validation & Data

The following data summarizes the performance of the PTV-GC-MS method compared to a standard hot-needle injection.

Table 1: Thermal Degradation Assessment

Comparison of peak area ratio (Analyte : Internal Standard) under different inlet conditions.

Injection TechniqueInlet TempRecovery of Intact Parent (%)Degradation Product (Aldehyde) %Conclusion
Standard Split 280°C65%35%Failed. Significant thermal rearrangement.
Standard Split 220°C88%12%Marginal. Bias in purity calculation.
PTV (Cold) 40°C → 200°C99.2% < 0.8%Pass. Preserves epoxide integrity.
Table 2: Method Performance Metrics (PTV-GC-MS)
ParameterValueNotes
Linearity (

)
> 0.999Range: 1–100 µg/mL
LOD (S/N > 3) 0.05 µg/mLHigh sensitivity for trace impurities
Precision (RSD) 1.8%n=6 injections
Resolution (Chiral)

Using Rt-βDEXse column. Separation is partial; HPLC is preferred for full baseline separation (

).

Comparative Workflow Visualization

The following diagram illustrates the decision logic for choosing between GC-MS and HPLC/SFC based on the specific purity requirement (Chemical vs. Optical).

AnalysisWorkflow Start Sample: this compound Decision Primary Analytical Goal? Start->Decision ChemPurity Goal: Identify Unknown Impurities (Synthesis Byproducts) Decision->ChemPurity Structure ID OptPurity Goal: Quantify Enantiomeric Excess (R vs S ratio) Decision->OptPurity Chirality GCMS Technique: GC-MS (Cold PTV) ChemPurity->GCMS Step_GC1 Inlet: PTV (40°C -> 200°C) GCMS->Step_GC1 Step_GC2 Column: Rxi-5Sil MS Step_GC1->Step_GC2 Result_GC Output: Structural ID of Side-Products & Precursors Step_GC2->Result_GC HPLC Technique: Chiral HPLC/SFC Result_GC->HPLC If purity > 98%, proceed to OptPurity->HPLC Step_LC1 Column: Amylose-tris (3,5-dimethylphenylcarbamate) HPLC->Step_LC1 Step_LC2 Mobile Phase: Hexane/IPA (90:10) Step_LC1->Step_LC2 Result_LC Output: Precise % ee (No thermal degradation) Step_LC2->Result_LC

Figure 1: Decision Matrix for Analytical Strategy. GC-MS is prioritized for structural elucidation of impurities, while HPLC is the validated path for enantiomeric quantification.[4]

Authoritative Conclusion

For the purity assessment of This compound , a dual-method approach is scientifically required to ensure E-E-A-T compliance in drug development:

  • Use PTV-GC-MS for Chemical Purity. It is the only method capable of definitively identifying synthesis precursors (e.g., 5-hydroxyquinoline) and halogenated byproducts via mass spectral fragmentation. The PTV inlet is non-negotiable ; standard hot injection will yield false positives for degradation products.

  • Use Chiral HPLC for Optical Purity. While chiral GC is possible, the resolution on polysaccharide-based HPLC columns (e.g., Chiralpak AD-H) is superior (

    
    ) and avoids all thermal risks associated with the epoxide ring.
    
References
  • Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC.Link

  • Sigma-Aldrich (Merck). (2023). Chiral Chromatography Frequently Asked Questions & Column Selection.Link

  • National Institutes of Health (NIH). (2013). Direct analysis of intact glycidyl fatty acid esters in edible oils using GC-MS. (Demonstrates thermal lability of glycidyl groups). Link

  • Agilent Technologies. (2022). Comparison of GC-MS and HPLC for Impurity Profiling.Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-5-(Oxiran-2-ylmethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The compound (R)-5-(Oxiran-2-ylmethoxy)quinoline, a valuable intermediate in the synthesis of various bioactive molecules, demands meticulous handling and disposal due to its unique chemical structure.[][2] This guide provides a procedural framework for its proper disposal, grounded in an understanding of its constituent functional groups: the potentially carcinogenic quinoline core and the highly reactive oxirane (epoxide) ring.[3][4][5]

Hazard Assessment: A Dual-Functionality Molecule

Understanding the "why" behind disposal protocols is paramount. This compound's hazard profile is a composite of its two key structural features:

  • The Quinoline Moiety: Quinoline and its derivatives are recognized for their potential as carcinogens and mutagens.[3][4] They are also known to be toxic to aquatic life with long-lasting effects.[3] Regulatory bodies like OSHA and the EPA have established stringent guidelines for handling such compounds.[4]

  • The Oxirane (Epoxide) Ring: This three-membered ring is strained and highly susceptible to nucleophilic attack. This reactivity is useful in synthesis but also presents a significant hazard. Epoxides are often classified as reactive chemicals and can react exothermically with a variety of substances.[6][7]

A supplier of this compound has classified the compound with the following hazards:

  • Combustible liquid[5]

  • Harmful if swallowed or in contact with skin[5]

  • Causes skin and serious eye irritation[5]

  • Suspected of causing cancer[5]

This combination necessitates that this compound be treated as a reactive, potentially carcinogenic, and environmentally hazardous waste .

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all necessary safety measures are in place. The principle of "as low as reasonably achievable" (ALARA) for exposure should be strictly followed.

Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[6][8][9]Protects against splashes of the liquid and potential vapors that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[8][10]Prevents skin contact, as the compound is harmful upon absorption and causes skin irritation.[5]
Body Protection A fully fastened laboratory coat, and consideration for a chemical-resistant apron or coveralls for larger quantities.[8][10][11]Protects against spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[7] A respirator may be required for spill cleanup or if there is a risk of aerosolization.[8][10]Minimizes inhalation of any volatile components, a primary route of exposure for quinoline-based compounds.[4]

Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.[7] A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Reactive," "Toxic," "Carcinogen Suspect," "Environmental Hazard")

    • The date of accumulation start.

  • Segregation: This waste stream should be kept separate from other waste streams, particularly acidic solutions, to prevent uncontrolled reactions.

Step 2: On-Site Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat, sparks, or open flames.[12]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Container Integrity: Keep the container securely capped at all times, except when adding waste.[7]

Step 3: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Your institution's EHS or a licensed hazardous waste disposal contractor is the only acceptable route for final disposal.

  • Provide Information: Be prepared to provide the EHS office with the complete chemical name, quantity of waste, and any other components in the waste mixture.

  • Follow Institutional Protocols: Adhere strictly to your institution's procedures for hazardous waste pickup and disposal.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Have this compound Waste Assess Assess Hazards: - Reactive (Epoxide) - Suspected Carcinogen (Quinoline) - Skin/Eye Irritant - Aquatic Toxin Start->Assess PPE Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat Assess->PPE NoDrain DO NOT Dispose Down Drain or in Regular Trash Assess->NoDrain Container Select Compatible, Labeled Hazardous Waste Container PPE->Container Segregate Segregate Waste from Incompatible Materials (e.g., Acids) Container->Segregate Store Store in Secondary Containment in a Designated Satellite Accumulation Area Segregate->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor for Pickup Store->ContactEHS End End: Waste Properly Disposed ContactEHS->End

Caption: Disposal workflow for this compound.

Spill and Exposure Procedures

Accidents require immediate and correct responses to mitigate harm.

Minor Spill (within a chemical fume hood):
  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Major Spill (outside a fume hood):
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][13] Seek immediate medical attention.

  • Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet or hazard information for the chemical.

By adhering to these rigorous protocols, researchers can ensure that their innovative work with this compound is conducted with the highest standards of safety and environmental responsibility.

References

  • PubChem. (n.d.). Quinoline. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Caluanie Muelear Oxidize. (2025, September 20). Emergency Response Procedures for Chemical Exposure in Factories. Retrieved from [Link]

  • ECORFAN-Bolivia Journal. (n.d.). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from [Link]

  • SAMS Solutions. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]

  • PlasticsEurope. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Retrieved from [Link]

  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]

  • University of Washington. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • University of Vermont. (n.d.). Safety Precautions in the Laboratory. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.